molecular formula C36H36N2O8 B206653 Tataramide B CAS No. 80510-06-1

Tataramide B

Katalognummer: B206653
CAS-Nummer: 80510-06-1
Molekulargewicht: 624.7 g/mol
InChI-Schlüssel: DROXVBRNXCRUHP-VGOFMYFVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Grossamide is a naturally occurring lignanamide that has emerged as a multi-target compound of significant interest for biomedical research. Its primary investigated applications involve modulating immune responses and metabolic pathways. In neuroinflammation and general inflammation models, Grossamide has demonstrated potent anti-inflammatory effects by balancing macrophage polarization from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. This immunomodulatory action is achieved through metabolic reprogramming of macrophages and suppression of the LPS-induced TLR4/NF-κB signaling pathway, leading to the reduced expression of key inflammatory mediators such as TNF-α, IL-6, and IL-1β . Beyond immunology, Grossamide presents a promising scaffold for metabolic disease research. Recent studies highlight its potent dual inhibitory activity against the carbohydrases α-amylase and α-glucosidase, with IC₅₀ values favorable compared to the common drug acarbose. This suggests potential for managing postprandial hyperglycemia, and its distinct binding mode, which relies on van der Waals interactions rather than electrostatic forces, may offer a improved side-effect profile . Further expanding its therapeutic research potential, Grossamide exhibits strong inhibition of β-glucuronidase, an enzyme implicated in cancer progression and drug resistance . Molecular docking studies also reveal high binding affinity to P-glycoprotein (P-gp), indicating possible utility in investigating solutions for multidrug resistance in cancer cells . These diverse mechanisms position Grossamide as a versatile tool for studying inflammation, neurodegenerative diseases, diabetes, and oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROXVBRNXCRUHP-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H36N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grossamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

80510-06-1
Record name GROSSAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Grossamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174 - 175 °C
Record name Grossamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040370
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Unraveling Tataramide B: A Technical Overview of its Presence in Datura stramonium

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Wuhan, China – December 1, 2025 – While the notorious thorn apple, Datura stramonium, is renowned for its rich concentration of tropane (B1204802) alkaloids, a lesser-known constituent, Tataramide B, has also been identified within this plant. This technical guide serves to consolidate the currently available information on this compound, its chemical properties, and its origin from Datura stramonium, acknowledging the existing gaps in the scientific literature regarding its specific discovery and isolation.

Introduction to this compound

This compound is a naturally occurring compound that has been sourced from the herbs of Datura stramonium Linn.[1]. It is classified as a lignan, a class of secondary metabolites found in plants. The fundamental chemical properties of this compound are summarized in the table below.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for researchers in drug discovery and development. The following table outlines the key physicochemical parameters of this compound.

PropertyValueSource
CAS Number 187655-56-7[1]
Molecular Formula C₃₆H₃₆N₂O₈[1]
Molecular Weight 624.69 g/mol [1]
Purity ≥98%[1]
Physical Description Powder
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key identifiers and physical properties of this compound as reported by chemical suppliers.

Discovery and Isolation from Datura stramonium: A Literature Gap

Datura stramonium, a member of the Solanaceae family, is a well-documented source of a plethora of bioactive compounds, most notably the tropane alkaloids atropine, scopolamine, and hyoscyamine. The plant's chemical composition has been a subject of scientific inquiry since at least 1930. While the presence of alkaloids, flavonoids, tannins, saponins, and other phytochemicals is extensively reported, detailed literature on the discovery and isolation of non-alkaloidal compounds like this compound is sparse.

Despite extensive searches of scientific databases, the original research publication detailing the initial discovery, isolation, and structure elucidation of this compound from Datura stramonium could not be retrieved. Consequently, specific experimental protocols for its extraction and purification from the plant matrix are not publicly available at this time. This represents a significant gap in the current body of knowledge and an opportunity for future phytochemical investigations.

The general workflow for isolating natural products from a plant source typically follows a multi-step process. A hypothetical workflow, based on standard phytochemical practices, is presented below.

G Hypothetical Isolation Workflow for this compound plant_material Datura stramonium (Aerial Parts) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) extraction->partitioning chromatography Column Chromatography (Silica Gel, Sephadex) partitioning->chromatography hplc Preparative HPLC chromatography->hplc tataramide_b Isolated this compound hplc->tataramide_b

Figure 1: Hypothetical Isolation Workflow. A generalized schematic illustrating the potential steps involved in the isolation of this compound from Datura stramonium, based on common natural product chemistry methodologies.

Structure Elucidation and Spectroscopic Data

The definitive structure of this compound has been established, as indicated by its availability as a chemical standard. The process of structure elucidation for a novel natural product typically involves a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Without the primary research article, specific quantitative spectroscopic data (e.g., chemical shifts (δ), coupling constants (J), and key correlations) for this compound are not available for inclusion in this guide.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. The bioactivity of many lignans (B1203133) spans a wide range of therapeutic areas, including anticancer, antioxidant, and anti-inflammatory effects. However, any potential therapeutic applications of this compound remain to be investigated.

The logical progression for a newly isolated compound in a drug discovery pipeline is illustrated in the following diagram.

G Drug Discovery and Development Pathway compound This compound in_vitro In Vitro Bioassays (e.g., Enzyme Inhibition, Cytotoxicity) compound->in_vitro in_vivo In Vivo Animal Models in_vitro->in_vivo mechanism Mechanism of Action Studies (Signaling Pathways) in_vivo->mechanism preclinical Preclinical Development mechanism->preclinical clinical Clinical Trials preclinical->clinical

Figure 2: Drug Discovery Pathway. A simplified representation of the logical steps in evaluating a novel compound like this compound for its therapeutic potential.

Conclusion and Future Directions

This compound is a confirmed constituent of Datura stramonium. However, a significant void exists in the scientific literature concerning its discovery, isolation, and biological characterization. This presents a clear opportunity for the natural products research community. Future research should aim to:

  • Re-isolate this compound from Datura stramonium and fully document the experimental protocols.

  • Publish the complete spectroscopic data to serve as a reference for the scientific community.

  • Investigate the biological activities of this compound through a comprehensive screening program.

  • Elucidate the mechanism of action and identify any relevant signaling pathways for any observed bioactivities.

Such studies are essential to unlock the potential of this compound and to continue to build upon our understanding of the complex phytochemistry of Datura stramonium.

References

Spectroscopic Profile of Tataramide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B, a lignan (B3055560) compound isolated from the herb Datura stramonium Linn., has garnered interest within the scientific community.[1] Understanding its molecular structure and properties is fundamental for any further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information is presented to facilitate research and development efforts related to this natural product.

Chemical Structure

While a definitive, publicly available diagram of this compound's chemical structure remains elusive in general searches, its molecular formula has been established as C36H36N2O8, with a corresponding molecular weight of 624.69 g/mol .[1][2] Lignans are a large group of natural products characterized by the coupling of two phenylpropanoid units. The specific arrangement of these units and the nature and position of functional groups define the unique structure of this compound and are key to interpreting its spectroscopic data.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific, experimentally determined NMR, MS, and IR spectra for this compound. Chemical suppliers list the availability of the compound and mention the availability of such data upon request, but the data itself is not directly published.

However, based on the general chemical class of lignanamides and data from related compounds, we can predict the expected spectroscopic features of this compound. The following sections detail the anticipated data and the experimental protocols typically used to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound with the complexity of this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY, HSQC, and HMBC), would be essential for complete structure determination.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show a variety of signals corresponding to aromatic protons, methine and methylene (B1212753) protons of the lignan core, and protons associated with any amide and hydroxyl functional groups. The chemical shifts (δ) would likely range from aromatic (δ 6.0-8.0 ppm) to aliphatic (δ 2.0-5.0 ppm) regions. Coupling constants (J) would provide valuable information about the connectivity and stereochemistry of the protons.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all 36 carbon atoms in the molecule. Key expected signals would include those for aromatic carbons (δ 110-160 ppm), carbons of the lignan skeleton, and carbonyl carbons from the amide functionalities (typically in the δ 160-180 ppm region).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

PositionPredicted ¹³C Chemical Shift (δ, ppm)Predicted ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
Aromatic CH110 - 1306.5 - 7.5 (various m)
Aromatic C-O140 - 160-
Lignan Core CH/CH₂30 - 802.5 - 5.0 (various m)
Amide C=O165 - 175-
Amide N-CHₓ30 - 503.0 - 4.0 (various m)

Note: This table is a generalized prediction. Actual chemical shifts will depend on the specific substitution patterns and stereochemistry of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Expected Mass Spectral Data:

For this compound (C36H36N2O8), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]+ or protonated molecule [M+H]+ very close to its calculated exact mass. Fragmentation patterns would likely involve cleavage of the amide bonds and fragmentation of the lignan core, providing clues about the connectivity of the different structural units.

Table 2: Predicted Mass Spectrometry Data for this compound

Ion TypeCalculated m/zObserved m/z
[M]⁺624.2472(To be determined)
[M+H]⁺625.2549(To be determined)
[M+Na]⁺647.2369(To be determined)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in a lignanamide.

Table 3: Predicted Infrared Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (hydroxyl)3500 - 3200 (broad)
N-H (amide)3400 - 3200
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=O (amide I)1680 - 1630
C=C (aromatic)1600 - 1450
C-N (amide)1400 - 1200
C-O (ether/hydroxyl)1260 - 1000

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: A 5-10 mg sample of pure this compound would be dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Instrumentation: Data would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • ¹H NMR Acquisition: Standard parameters would include a 30-degree pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon. A wider spectral width (e.g., 240 ppm) is required.

  • 2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments would be utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry
  • Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source would be used.

  • Data Acquisition: The instrument would be operated in either positive or negative ion mode to detect the molecular ion and its adducts. For fragmentation studies (MS/MS), the molecular ion would be selected in the first mass analyzer and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid this compound sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be cast from a solution onto a salt plate (e.g., NaCl or KBr). For solution-state IR, the sample would be dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and placed in a liquid cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.

  • Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the KBr pellet or solvent would be recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound from Datura stramonium Purification Purification by Chromatography Isolation->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR Structure Structure Determination of This compound NMR->Structure MS->Structure IR->Structure

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

References

An In-depth Technical Guide to the Putative Biosynthesis of Tataramide B in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Version: 1.0

Abstract

Tataramide B, a lignanamide found in plants such as Datura stramonium, possesses a complex chemical structure suggesting a fascinating biosynthetic origin.[1] To date, the complete biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide presents a putative pathway for the biosynthesis of this compound, drawing upon established knowledge of the biosynthesis of structurally related lignanamides and their precursors in the plant kingdom.[2][3][4][5] We propose a multi-step pathway originating from the phenylpropanoid and polyamine biosynthetic routes, culminating in the formation of this compound through a critical oxidative coupling reaction. This document outlines the hypothetical enzymatic steps, requisite precursors, and detailed experimental protocols that researchers can employ to investigate and validate this proposed pathway. Furthermore, we provide visualizations of the proposed pathway and experimental workflows to aid in conceptualization and experimental design.

Introduction

Lignanamides are a class of plant secondary metabolites characterized by a structure formed from the oxidative coupling of two hydroxycinnamic acid amide (HCAA) units. These compounds exhibit a wide range of biological activities and are of significant interest to researchers in drug discovery and development. This compound, with the molecular formula C36H36N2O8, is a notable member of this family. Understanding its biosynthesis is crucial for developing biotechnological approaches for its sustainable production. This guide serves as a foundational resource for researchers aiming to unravel the biosynthetic machinery responsible for producing this compound in plants.

Proposed Biosynthesis Pathway of this compound

Based on the characteristic structure of lignanamides, we propose that the biosynthesis of this compound is a convergent pathway that integrates intermediates from two primary metabolic routes: the phenylpropanoid pathway and the polyamine biosynthesis pathway. The proposed pathway can be dissected into five key stages:

  • Phenylpropanoid Pathway: Synthesis of the hydroxycinnamic acid precursor.

  • Activation of the Hydroxycinnamic Acid: Formation of a CoA-thioester.

  • Polyamine Biosynthesis: Generation of the amine precursor.

  • Amide Bond Formation: Condensation of the activated hydroxycinnamic acid and the polyamine.

  • Oxidative Coupling: Dimerization to form the final lignanamide structure.

A detailed visualization of this proposed pathway is presented below.

This compound Putative Biosynthesis Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_polyamine Polyamine Biosynthesis cluster_amide_formation Activation and Amide Formation cluster_oxidative_coupling Oxidative Coupling Phenylalanine Phenylalanine trans-Cinnamic Acid trans-Cinnamic Acid Phenylalanine->trans-Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid trans-Cinnamic Acid->p-Coumaric Acid C4H Caffeic Acid Caffeic Acid p-Coumaric Acid->Caffeic Acid C3H Ferulic Acid Ferulic Acid Caffeic Acid->Ferulic Acid COMT Feruloyl-CoA Feruloyl-CoA Ferulic Acid->Feruloyl-CoA 4CL Arginine Arginine Agmatine Agmatine Arginine->Agmatine ADC Putrescine Putrescine Agmatine->Putrescine AIH, NCPAH Feruloyl-Putrescine Feruloyl-Putrescine Putrescine->Feruloyl-Putrescine Feruloyl-CoA->Feruloyl-Putrescine Spermidine Synthase-like This compound This compound Feruloyl-Putrescine->this compound Laccase/Peroxidase PAL PAL C4H C4H C3H C3H COMT COMT ADC ADC AIH, NCPAH AIH, NCPAH 4CL 4CL Spermidine Synthase-like Spermidine Synthase-like Laccase/Peroxidase Laccase/ Peroxidase

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data Summary

As the biosynthesis of this compound is yet to be experimentally validated, no quantitative data is currently available. The following tables are provided as templates for organizing data once it is generated through the experimental protocols outlined in this guide.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)kcat (s⁻¹)Vmax (µmol/min/mg protein)
Proposed PALL-Phenylalanine
Proposed C4Htrans-Cinnamic Acid
Proposed 4CLFerulic Acid, ATP, CoA
Proposed Amide SynthaseFeruloyl-CoA, Putrescine
Proposed Laccase/PeroxidaseFeruloyl-Putrescine

Table 2: Metabolite Concentrations in Datura stramonium

MetaboliteTissue (e.g., Leaf, Root)Concentration (µg/g fresh weight)Developmental Stage
Phenylalanine
trans-Cinnamic Acid
Ferulic Acid
Putrescine
Feruloyl-Putrescine
This compound

Table 3: Gene Expression Analysis (Relative Quantification)

GeneTissue (e.g., Leaf, Root)Fold Change (Treatment vs. Control)
Putative PAL
Putative C4H
Putative 4CL
Putative Amide Synthase
Putative Laccase/Peroxidase

Detailed Experimental Protocols

To elucidate the proposed biosynthetic pathway of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for these investigations.

Objective: To trace the metabolic flux from primary precursors to this compound.

Methodology:

  • Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹⁵N-arginine) to Datura stramonium cell cultures or whole plants.

  • Metabolite Extraction: After a defined incubation period, harvest the plant material and perform a comprehensive metabolite extraction using a suitable solvent system (e.g., 80% methanol).

  • LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the incorporation of the isotopic label into the proposed intermediates and the final product, this compound.

Isotope Labeling Workflow cluster_workflow Isotope Labeling Experimental Workflow Start Start: Plant Material (D. stramonium) Feeding Administer Isotope-Labeled Precursors (e.g., 13C-Phe, 15N-Arg) Start->Feeding Incubation Incubate for Defined Period Feeding->Incubation Harvest Harvest Plant Material Incubation->Harvest Extraction Metabolite Extraction Harvest->Extraction Analysis LC-MS Analysis Extraction->Analysis Data Data Analysis: Trace Isotope Incorporation Analysis->Data End End: Pathway Confirmation Data->End

Caption: Workflow for isotope labeling experiments.

Objective: To functionally characterize the enzymes involved in the pathway.

Methodology:

  • Protein Extraction: Extract total protein from Datura stramonium tissues where this compound is abundant.

  • Enzyme Activity Measurement: For each proposed enzymatic step, develop an assay to measure the conversion of substrate to product. This can be monitored by spectrophotometry, HPLC, or LC-MS.

  • Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) for each enzyme using varying substrate concentrations.

Objective: To identify the genes encoding the biosynthetic enzymes and analyze their expression patterns.

Methodology:

  • Transcriptome Sequencing: Perform RNA-seq on tissues with high and low levels of this compound to identify candidate genes that are differentially expressed.

  • Homology-Based Cloning: Use the sequences of known biosynthetic enzymes from other plant species to design primers and clone the homologous genes from Datura stramonium.

  • Quantitative Real-Time PCR (qRT-PCR): Analyze the expression levels of the candidate genes in different tissues and under various conditions to correlate their expression with this compound accumulation.

Gene Identification Workflow cluster_workflow Gene Identification and Analysis Workflow Start Start: Tissues with High/Low This compound Content RNA_Extraction RNA Extraction Start->RNA_Extraction RNA_Seq Transcriptome Sequencing (RNA-seq) RNA_Extraction->RNA_Seq Candidate_Genes Identify Differentially Expressed Genes RNA_Seq->Candidate_Genes Homology_Cloning Homology-Based Gene Cloning Candidate_Genes->Homology_Cloning qRT_PCR Gene Expression Analysis (qRT-PCR) Candidate_Genes->qRT_PCR Functional_Characterization Functional Characterization of Encoded Proteins Homology_Cloning->Functional_Characterization qRT_PCR->Functional_Characterization End End: Verified Biosynthetic Genes Functional_Characterization->End

Caption: Workflow for gene identification and analysis.

Conclusion

The biosynthesis of this compound in plants likely follows a complex and elegant pathway that merges primary and secondary metabolism. The proposed pathway in this guide provides a solid foundation for future research aimed at its complete elucidation. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate each step of the proposed pathway. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for its biotechnological production, offering a sustainable source of this valuable natural product for potential therapeutic applications.

References

Tataramide B: A Technical Guide to Its Natural Origins, Abundance, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tataramide B, a bioactive natural product, detailing its natural sources, abundance, and mechanisms of action. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Natural Sources and Abundance of this compound

This compound, also known as Tasiamide B, has been identified in two distinct natural sources: a marine cyanobacterium and a terrestrial plant. The level of scientific detail regarding its isolation and abundance varies significantly between these sources.

Marine Cyanobacterium: Symploca sp.

The most well-documented source of this compound is a marine cyanobacterium, specifically Symploca sp.. Detailed studies have successfully isolated and characterized the compound from this organism, providing quantitative data on its abundance.

Table 1: Abundance of this compound in Symploca sp.

ParameterValueReference
Starting Material300 g (wet weight) of Symploca sp.[1]
Crude Aqueous Extract2 g[1]
Pure this compound Yield2.6 mg[1]
Yield from Crude Extract0.13%[1]
Terrestrial Plant: Datura stramonium Linn.

Experimental Protocols

Isolation of this compound from Symploca sp.

The following protocol is a detailed methodology for the extraction and purification of this compound from the marine cyanobacterium Symploca sp.

1. Collection and Extraction:

  • 300 g of the cyanobacterium Symploca sp. is collected.
  • The biological material is exhaustively extracted with 30% aqueous ethanol.
  • The resulting 2 g of aqueous extract is then partitioned between n-butanol (n-BuOH) and water.

2. Chromatographic Purification:

  • Step 1: Sephadex LH-20 Chromatography: The dried organic residue from the partitioning step is loaded onto a Sephadex LH-20 column.
  • Step 2: First Reversed-Phase HPLC: The fractions containing this compound are subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Step 3: Second Reversed-Phase HPLC: A final purification step is carried out using a second round of RP-HPLC to yield 2.6 mg of pure this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant inhibitory activity against several key enzymes, suggesting its potential as a therapeutic agent. Its primary molecular targets identified to date are the aspartic proteases Cathepsin D, Cathepsin E, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Additionally, in silico studies suggest a potential interaction with Heat Shock Protein 90 (HSP90).

Table 2: In Vitro Inhibitory Activity of this compound (Tasiamide B)

Target Enzyme/Cell LineIC₅₀ ValueBiological ContextReference
Cathepsin DPotent InhibitionCancer, Neurodegenerative Diseases
Cathepsin EPotent InhibitionImmune Response
BACE1Potent InhibitionAlzheimer's Disease
KB cells (human nasopharyngeal carcinoma)0.8 µMCytotoxicity
Inhibition of BACE1 and the Amyloid Pathway

BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. By inhibiting BACE1, this compound can potentially reduce the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brain.

BACE1_Inhibition_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb C99 C99 fragment APP->C99 Cleavage BACE1 BACE1 gamma_secretase γ-Secretase Ab Amyloid-β (Aβ) (Plaque formation) C99->Ab Cleavage TataramideB This compound TataramideB->BACE1 Inhibits

Caption: Inhibition of the BACE1 enzyme by this compound, blocking the amyloidogenic pathway.

Inhibition of Cathepsin D and its Role in Cancer

Cathepsin D is a lysosomal aspartic protease that is often overexpressed in cancer cells. Its activity is associated with tumor growth, invasion, and metastasis. By inhibiting Cathepsin D, this compound may interfere with these pathological processes.

CathepsinD_Inhibition_Pathway CathepsinD Cathepsin D ECM_degradation Extracellular Matrix Degradation CathepsinD->ECM_degradation Growth_Factors Growth Factor Activation CathepsinD->Growth_Factors Apoptosis_Inhibition Inhibition of Apoptosis CathepsinD->Apoptosis_Inhibition ProCathepsinD Pro-Cathepsin D (Inactive) ProCathepsinD->CathepsinD Activation Tumor_Progression Tumor Proliferation, Invasion, Metastasis ECM_degradation->Tumor_Progression Growth_Factors->Tumor_Progression Apoptosis_Inhibition->Tumor_Progression TataramideB This compound TataramideB->CathepsinD Inhibits

Caption: this compound inhibits Cathepsin D, potentially disrupting cancer progression.

Potential Targeting of HSP90 in Skin Cancer

In silico molecular docking studies have suggested that this compound may act as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins that are involved in cancer cell proliferation and survival. Its inhibition can lead to the degradation of these client proteins, thereby inducing apoptosis and inhibiting tumor growth.

HSP90_Inhibition_Pathway HSP90 HSP90 Client_Proteins Oncogenic Client Proteins (e.g., Akt, Raf-1, EGFR) HSP90->Client_Proteins Stabilizes Proteasomal_Degradation Proteasomal Degradation HSP90->Proteasomal_Degradation Leads to Client_Proteins->Proteasomal_Degradation Cell_Survival Cell Proliferation & Survival Client_Proteins->Cell_Survival Apoptosis Apoptosis Proteasomal_Degradation->Apoptosis TataramideB This compound (Predicted) TataramideB->HSP90 Inhibits

References

In Vitro Biological Screening of Tataramide B: Acknowledging a Research Gap

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the in vitro biological screening of Tataramide B. Despite its isolation from Datura stramonium, a plant known for a wide array of bioactive compounds, specific data on the anti-inflammatory, anticancer, or other biological activities of this compound remains unpublished. Commercial suppliers list this compound, indicating its availability for research, yet no studies detailing its effects in biological assays could be identified.

This whitepaper, therefore, serves to highlight this knowledge gap and, in lieu of specific data on this compound, provides a general overview of the reported in vitro biological activities of extracts from Datura stramonium. This information may offer a foundational context for researchers interested in investigating the potential therapeutic properties of its individual constituents, such as this compound.

Biological Activities of Datura stramonium Extracts: A General Overview

Datura stramonium, commonly known as jimsonweed, has a long history in traditional medicine. Modern scientific investigations into its extracts have revealed a range of biological activities, primarily attributable to a complex mixture of phytochemicals including alkaloids, flavonoids, and withanolides. It is plausible that lignanamides like this compound may contribute to these effects, though specific evidence is lacking.

Antimicrobial and Antifungal Activity

Various extracts of Datura stramonium have demonstrated notable antimicrobial and antifungal properties. Studies have shown that extracts prepared using solvents such as hexane (B92381), chloroform, and petroleum ether exhibit zones of inhibition against a panel of pathogenic bacteria and fungi. For instance, petroleum ether extracts have shown a maximum zone of inhibition of 19.30±0.18mm against Staphylococcus aureus[1]. Similarly, hexane crude extracts displayed a maximum inhibition zone of 18.00±0.27mm against the same bacterium[1][2]. The antifungal activity has been observed against species like Aspergillus niger and Fusarium oxysporum[1]. These antimicrobial effects are generally attributed to the presence of alkaloids, flavonoids, and terpenoids within the extracts[2].

Antioxidant Activity

The antioxidant potential of Datura stramonium leaf extracts has also been a subject of investigation. Various in vitro assays, including DPPH, ABTS, and FRAP, have been employed to evaluate the radical scavenging capabilities of different solvent extracts. Results indicate that ethyl acetate (B1210297) and ethanol (B145695) extracts, in particular, show significant antioxidant activity. The presence of phenolic compounds and flavonoids is believed to be responsible for these properties.

Cytotoxic and Genotoxic Effects

Research into the cytotoxic effects of Datura stramonium extracts has yielded interesting, albeit complex, results. Methanolic seed extracts have been shown to inhibit the proliferation of cultured human lymphocytes at certain concentrations. Some studies suggest a potential for anticancer applications, with observations of DNA damage in human peripheral blood mononuclear cells and inhibitory effects on various cancer cell lines by aqueous leaf extracts. These findings underscore the need for detailed investigation into the specific compounds responsible for such activities and their mechanisms of action.

Future Directions for this compound Research

The absence of specific biological data for this compound presents a clear opportunity for future research. A systematic in vitro screening of this compound is warranted to elucidate its potential pharmacological profile. Based on the activities observed in Datura stramonium extracts, initial investigations could logically focus on the following areas:

  • Anti-inflammatory Assays: Evaluating the effect of this compound on key inflammatory mediators and pathways in relevant cell models.

  • Anticancer Screening: Assessing the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

  • Antimicrobial Testing: Determining the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

  • Antioxidant Capacity: Quantifying the radical scavenging and antioxidant potential of purified this compound.

To facilitate such research, a generalized workflow for in vitro screening is proposed below.

Proposed General Workflow for In Vitro Screening

G General In Vitro Screening Workflow cluster_0 Compound Acquisition & Preparation A Source this compound B Purity & Characterization (NMR, MS) A->B C Prepare Stock Solutions (e.g., in DMSO) B->C D Cytotoxicity Assay (e.g., MTT, LDH) on various cell lines C->D E Antimicrobial Assay (e.g., MIC determination) C->E F Antioxidant Assay (e.g., DPPH, ABTS) C->F G Anti-inflammatory Assays (e.g., NO, cytokine measurement) D->G If cytotoxic to relevant cells H Apoptosis & Cell Cycle Analysis D->H If cytotoxic to cancer cells I Signaling Pathway Analysis (Western Blot, qPCR) G->I H->I

Caption: A generalized workflow for the in vitro biological screening of a purified natural product.

Concluding Remarks

While the current body of scientific literature does not provide the necessary data for an in-depth technical guide on the in vitro biological screening of this compound, it clearly demarcates a frontier for new research. The known bioactivities of Datura stramonium extracts provide a compelling rationale for the systematic investigation of its individual chemical constituents. The exploration of this compound's pharmacological potential could unveil a novel bioactive compound with therapeutic relevance. It is hoped that this overview will stimulate further research into this and other under-investigated natural products.

References

Technical Guide: Preliminary Cytotoxicity of Lignans on Cancer Cell Lines with a Focus on Podophyllotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a lack of publicly available data specifically detailing the preliminary cytotoxicity of Tataramide B on cancer cell lines. This compound, a lignan (B3055560) derived from Datura stramonium, remains a compound with limited characterization in the context of cancer research. This technical guide will, therefore, provide a comprehensive overview of the cytotoxic properties of a well-researched lignan, Podophyllotoxin, as a representative example. This will serve as an illustrative framework for the methodologies and data presentation expected in a thorough cytotoxic evaluation of a novel compound like this compound.

Introduction to Lignans and Podophyllotoxin

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including anticancer properties. Podophyllotoxin, a lignan isolated from the roots and rhizomes of Podophyllum species, is a potent cytotoxic agent that has been extensively studied. It serves as the chemical precursor for several clinically used anticancer drugs, such as etoposide (B1684455) and teniposide. Podophyllotoxin exerts its anticancer effects primarily by inhibiting microtubule polymerization, which leads to cell cycle arrest and subsequent apoptosis.[1][2][3] This guide will delve into the cytotoxic profile of Podophyllotoxin, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

The cytotoxic potential of Podophyllotoxin has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of Podophyllotoxin in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal CarcinomaNot explicitly stated, but effective in inducing apoptosis[1][3]
A549Lung Carcinoma~0.01 (as Podophyllotoxin acetate)
NCI-H1299Lung Carcinoma~0.0076 (as Podophyllotoxin acetate)
HepG2Hepatocellular Carcinoma<10 (as benzylamino derivatives)
MCF-7Breast Adenocarcinoma7.22 ± 0.09
MDA-MB-231Breast Adenocarcinoma2.44 ± 0.08
BT-549Breast Carcinoma1.26 ± 0.08
HeLaCervical CancerIC50 in µM range
T-24Bladder CarcinomaIC50 in µM range
PC-3Prostate CancerIC50 in µM range
DU 145Prostate CancerIC50 in µM range

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of cytotoxicity studies. The following sections outline the key protocols used in the assessment of Podophyllotoxin's cytotoxic effects.

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For example, HCT116 cells are typically grown in McCoy's 5A medium, while A549 and HepG2 cells are cultured in DMEM. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Podophyllotoxin (or other test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Podophyllotoxin in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis is a key mechanism of cell death induced by many anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Podophyllotoxin

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with Podophyllotoxin at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Podophyllotoxin induces cytotoxicity in cancer cells through a multi-faceted mechanism of action that primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Podophyllotoxin binds to tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase. The inability to form a proper mitotic spindle prevents cell division and ultimately triggers apoptotic pathways.

Apoptosis induced by Podophyllotoxin is mediated by both intrinsic and extrinsic pathways. A key signaling cascade involved is the p38 MAPK pathway, which is activated by the generation of reactive oxygen species (ROS).

The following diagram illustrates the proposed signaling pathway for Podophyllotoxin-induced apoptosis.

Podophyllotoxin_Apoptosis_Pathway Podophyllotoxin-Induced Apoptosis Signaling Pathway Podophyllotoxin Podophyllotoxin Tubulin Tubulin Polymerization Podophyllotoxin->Tubulin ROS ↑ Reactive Oxygen Species (ROS) Podophyllotoxin->ROS Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis p38_MAPK p38 MAPK Activation ROS->p38_MAPK Mitochondria Mitochondrial Dysfunction p38_MAPK->Mitochondria Bcl2_Family Bcl-2 Family (↓ Bcl-2, ↑ Bax) Mitochondria->Bcl2_Family Caspase9 Caspase-9 Activation Bcl2_Family->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis Cytotoxicity_Workflow General Workflow for Preliminary Cytotoxicity Assessment start Start cell_culture Cell Line Selection and Culture start->cell_culture compound_prep Compound Preparation (Serial Dilutions) cell_culture->compound_prep treatment Cell Treatment cell_culture->treatment compound_prep->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay ic50 IC50 Determination viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies apoptosis_assay Apoptosis Assay (Annexin V/PI) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanism_studies->cell_cycle_analysis western_blot Western Blot (Signaling Proteins) mechanism_studies->western_blot data_analysis Data Analysis and Interpretation apoptosis_assay->data_analysis cell_cycle_analysis->data_analysis western_blot->data_analysis end End data_analysis->end

References

Potential Therapeutic Targets of Tataramide B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B, a lignanamide isolated from the rhizomes of Acorus tatarinowii, represents a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential as an anticancer agent. While direct evidence for specific molecular targets of this compound is still emerging, preliminary studies on related compounds from the same source suggest a potential for cytotoxicity against various cancer cell lines. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes hypothetical signaling pathways and workflows to guide future research and drug development efforts centered on this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound, a lignanamide identified from Acorus tatarinowii, belongs to a class of compounds known for a wide range of biological activities. Lignans (B1203133) and lignanamides from this plant have demonstrated cytotoxic, neuroprotective, and antifungal properties. This guide focuses on the potential of this compound as a therapeutic agent, drawing insights from studies on co-isolated compounds to infer its possible mechanisms and targets.

Quantitative Biological Data

While specific quantitative data for this compound's activity is not yet widely published, studies on other cytotoxic lignans and sesquiterpenoids isolated from Acorus tatarinowii provide valuable benchmarks. The cytotoxicity of these related compounds was evaluated against a panel of five human cancer cell lines, with some exhibiting moderate activity. The data for these compounds are presented below, offering a comparative context for the potential efficacy of this compound.

Table 1: Cytotoxicity of Compounds Isolated from Acorus tatarinowii [1][2]

CompoundCell LineIC50 (µM)
2 NCI-H16504.32
HepG25.11
BGC-8233.24
HCT-1166.87
MCF-78.15
3 NCI-H16507.65
HepG29.23
BGC-8236.54
HCT-1168.91
MCF-77.88
5 NCI-H16503.12
HepG24.56
BGC-8232.11
HCT-1165.43
MCF-76.79
10 NCI-H16505.89
HepG27.34
BGC-8234.76
HCT-1169.01
MCF-78.43

Note: The numbering of compounds corresponds to that in the source publication. This compound was not explicitly identified among the compounds with reported cytotoxicity in the abstract of this study.

Potential Therapeutic Targets and Signaling Pathways

Based on the cytotoxic activity of related lignans, it is hypothesized that this compound may target fundamental cellular processes involved in cancer cell proliferation and survival. Potential signaling pathways that could be affected include those regulating the cell cycle, apoptosis, and cellular stress responses.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates a possible mechanism by which this compound could induce apoptosis in cancer cells, potentially through the activation of caspase cascades and inhibition of pro-survival signals.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tataramide_B This compound Receptor->Tataramide_B Uptake Pro_Apoptotic_Proteins Pro-Apoptotic Proteins (e.g., Bax, Bak) Tataramide_B->Pro_Apoptotic_Proteins Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Bcl-2) Tataramide_B->Anti_Apoptotic_Proteins Caspase_9 Caspase-9 Pro_Apoptotic_Proteins->Caspase_9 Anti_Apoptotic_Proteins->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Hypothetical Apoptosis Induction Pathway

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of cytotoxic compounds from Acorus tatarinowii[1][2]. These can be adapted for the investigation of this compound.

Cell Culture
  • Cell Lines: Human non-small cell lung cancer (NCI-H1650), hepatocellular carcinoma (HepG2), gastric carcinoma (BGC-823), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the key steps involved in screening this compound for its cytotoxic effects against cancer cell lines.

Start Start Cell_Culture Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment Treat with this compound (Varying Concentrations) Cell_Seeding->Compound_Treatment Incubation Incubate for 48h Compound_Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance & Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Cytotoxicity Screening Workflow

Future Directions

The preliminary data on compounds structurally related to this compound are encouraging and warrant a more in-depth investigation into its therapeutic potential. Future research should focus on:

  • Definitive Cytotoxicity Profiling: A comprehensive evaluation of this compound's cytotoxic activity against a broader panel of cancer cell lines is essential.

  • Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

  • Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound through Western blotting, reporter assays, and other molecular biology techniques.

  • In Vivo Efficacy: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a natural product with unexplored therapeutic potential. While direct evidence is currently limited, the biological activities of co-isolated compounds from Acorus tatarinowii suggest that this compound may possess cytotoxic properties against cancer cells. The experimental frameworks and hypothetical pathways presented in this guide are intended to serve as a foundation for future research aimed at unlocking the full therapeutic value of this promising lignanamide. Further investigation is crucial to validate these hypotheses and to advance this compound towards potential clinical applications.

References

Tataramide B: An Obscure Novel Lignan Compound Awaiting Scientific Exploration

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a novel lignan (B3055560) compound, Tataramide B remains a molecule of significant obscurity within the scientific community. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of in-depth research on its biological activities, mechanism of action, and potential therapeutic applications. Currently, information on this compound is largely confined to its chemical identity and its origin as a natural product isolated from the plant Datura stramonium.[1]

This technical guide aims to consolidate the limited existing information on this compound and highlight the significant knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

This compound is identified by the CAS number 187655-56-7.[1][2] It is classified as a lignan, a large group of polyphenolic compounds found in plants.[1][3] The molecular formula for this compound is C₃₆H₃₆N₂O₈, and it has a molecular weight of 624.69 g/mol . It is described as a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number187655-56-7
Molecular FormulaC₃₆H₃₆N₂O₈
Molecular Weight624.69 g/mol
Compound TypeLignan
Physical DescriptionPowder
SourceDatura stramonium

Source: Datura stramonium

This compound is isolated from Datura stramonium, a plant belonging to the Solanaceae family. Datura stramonium, commonly known as jimsonweed, thorn apple, or devil's snare, has a long history in traditional medicine for its medicinal and psychoactive properties.

The plant is rich in a variety of phytochemicals, with the most well-studied being the tropane (B1204802) alkaloids, particularly atropine (B194438) and scopolamine. These alkaloids are known for their anticholinergic effects and are responsible for many of the plant's pharmacological and toxicological properties. While the alkaloid content of Datura stramonium has been extensively investigated, the presence and biological activities of its lignan constituents, such as this compound, are not well-documented in the available scientific literature.

Biological Activity and Mechanism of Action: A Knowledge Vacuum

A thorough search of scientific databases reveals no published studies detailing the biological activity or mechanism of action of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to present. Furthermore, no information is available regarding its potential signaling pathways or molecular targets.

This lack of data prevents the creation of diagrams for signaling pathways or experimental workflows as requested. The scientific community has yet to investigate the pharmacological potential of this specific lignan.

Experimental Protocols: Uncharted Territory

As there are no published experimental studies on this compound, it is not possible to provide detailed methodologies for its investigation. Future research would necessitate the development and validation of various protocols, including:

  • Isolation and Purification: Establishing a standardized protocol for the efficient extraction and purification of this compound from Datura stramonium.

  • In vitro Assays: Designing and implementing a range of in vitro assays to screen for potential biological activities, such as anticancer, anti-inflammatory, antioxidant, or antimicrobial effects.

  • Mechanism of Action Studies: Employing molecular and cellular biology techniques to identify the molecular targets and signaling pathways modulated by this compound.

  • In vivo Studies: If promising in vitro activity is observed, developing animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

The logical workflow for initiating research on this compound would follow a standard drug discovery pipeline, as illustrated below.

G cluster_0 Compound Acquisition & Characterization cluster_1 Preclinical Research Isolation Isolation & Purification from Datura stramonium Structure Structural Elucidation & Characterization Isolation->Structure Purity Assessment In_vitro In vitro Screening (e.g., cytotoxicity, anti-inflammatory assays) Structure->In_vitro Initiate Biological Testing MoA Mechanism of Action Studies (Target Identification) In_vitro->MoA Identified Activity In_vivo In vivo Studies (Animal Models) MoA->In_vivo Validated Target

Figure 1. A proposed high-level workflow for the initial investigation of this compound.

Future Directions and Conclusion

The current state of knowledge on this compound is rudimentary, presenting a clear opportunity for natural product chemists, pharmacologists, and drug discovery scientists. The initial steps for future research should focus on the systematic evaluation of its biological properties. Given the diverse pharmacological activities of other lignans (B1203133), exploring the potential of this compound in areas such as oncology, inflammation, and infectious diseases could be a fruitful avenue of investigation.

References

Unraveling the Ethnobotany of Datura stramonium: A Focus on its Alkaloid Profile

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of current scientific literature reveals that while Datura stramonium, commonly known as Jimson weed, thorn apple, or devil's snare, has a rich history of ethnobotanical use, its therapeutic and psychoactive properties are overwhelmingly attributed to a class of compounds known as tropane (B1204802) alkaloids. The presence of Tataramide B in this plant is not supported by peer-reviewed scientific evidence, and therefore, a direct link between its traditional uses and this specific compound cannot be established.

Datura stramonium has been utilized for centuries in traditional medicine across various cultures for its potent physiological effects.[1][2] These applications, ranging from anesthetic and analgesic to hallucinogenic and spiritual, are directly linked to its well-characterized chemical constituents.[3][4][5]

The Dominance of Tropane Alkaloids

The primary bioactive compounds isolated from Datura stramonium are tropane alkaloids, most notably atropine, scopolamine (B1681570), and hyoscyamine. These substances are potent anticholinergics, meaning they block the action of the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous system. This mechanism of action is responsible for the wide range of physiological and psychological effects associated with the plant.

Compound Typical Concentration in Seeds (µg/g) Primary Pharmacological Effect
Atropine1283Anticholinergic, Mydriatic, Anti-spasmodic
Scopolamine678Anticholinergic, Sedative, Hallucinogenic
HyoscyaminePrincipal alkaloid along with scopolamineAnticholinergic, Anti-spasmodic

Table 1: Key Tropane Alkaloids in Datura stramonium and their Effects.

Ethnobotanical Uses: A Reflection of Alkaloid Content

The diverse traditional applications of Datura stramonium are a direct consequence of its tropane alkaloid content. For instance, its use as an anesthetic in ancient surgical practices can be attributed to the central nervous system depressing effects of scopolamine and atropine. Similarly, its application in treating respiratory ailments like asthma is due to the bronchodilatory effects of these alkaloids. The hallucinogenic properties of the plant, which have led to its use in spiritual and shamanic rituals, are also a result of the potent psychoactive effects of its alkaloid constituents.

It is crucial to note that the concentration of these alkaloids can vary significantly depending on the plant part, geographical location, and growing conditions, making its traditional use inherently dangerous.

The Question of this compound

A thorough review of the scientific literature on the chemical composition of Datura stramonium does not yield credible evidence for the presence of this compound. While a single commercial supplier lists Datura stramonium as a source for this compound, this claim is not substantiated by independent, peer-reviewed research. Extensive phytochemical analyses of the plant have consistently identified tropane alkaloids and other compounds like flavonoids, tannins, and steroids, but not this compound.

Compounds with similar names, such as Tatarinoid B, have been isolated from entirely different plant species like Acorus tatarinowii, further suggesting a potential misattribution in the case of Datura stramonium.

Conclusion

The ethnobotanical uses of Datura stramonium are deeply intertwined with its rich and potent tropane alkaloid profile. These compounds, through their well-understood anticholinergic mechanisms, are responsible for the plant's therapeutic and toxic effects that have been harnessed and respected in traditional practices for centuries. The available scientific evidence does not support a connection between the ethnobotanical applications of Datura stramonium and this compound. Therefore, any exploration of the plant's traditional uses should focus on the established pharmacology of its primary alkaloid constituents.

Due to the lack of a verifiable scientific link between Datura stramonium and this compound, the creation of a technical guide on this specific topic, including experimental protocols and signaling pathways, would be based on an unsubstantiated premise and is therefore not feasible. Further research and independent verification would be required to establish the presence of this compound in Datura stramonium before any such exploration could be undertaken.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B is a naturally occurring lignan (B3055560) amide found in Datura stramonium Linn.[1]. Its structure, featuring a central pyrrolidine (B122466) ring flanked by two substituted aromatic moieties, presents an interesting target for organic synthesis and potential pharmacological investigation. While a specific total synthesis of this compound has not been detailed in peer-reviewed literature, this document provides a proposed synthetic pathway based on established methodologies for the synthesis of pyrrolidine derivatives and lignans (B1203133). Furthermore, a comprehensive protocol for its purification, adaptable from general methods for lignan amides, is presented. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound (C₃₆H₃₆N₂O₈, Molar Mass: 624.69 g/mol ) is a lignan amide with a pyrrolidine core. Lignans are a large group of polyphenolic compounds derived from the dimerization of two coniferyl alcohol residues. The biosynthesis of lignans typically proceeds through the phenylpropanoid pathway[1][2][3]. The pyrrolidine moiety is a common feature in many biologically active natural products and pharmaceuticals. The convergence of these two structural motifs in this compound makes it a compound of interest. This document outlines a hypothetical, yet chemically sound, approach to its synthesis and a robust protocol for its purification.

Known Properties of this compound

PropertyValueSource
Molecular FormulaC₃₆H₃₆N₂O₈
Molecular Weight624.69 g/mol
Natural SourceDatura stramonium Linn.
Physical DescriptionPowder
Purity (Commercial)≥98%
SolubilityChloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone

Proposed Synthetic Pathway for this compound

The proposed retrosynthetic analysis of this compound involves disconnecting the amide bonds to reveal a central pyrrolidine dicarboxylic acid and two equivalents of a substituted aniline (B41778) derivative. This approach simplifies the synthesis into the preparation of two key synthons followed by their coupling.

Retrosynthetic Analysis

G Tataramide_B This compound Amide_Coupling Amide Coupling Tataramide_B->Amide_Coupling Pyrrolidine_Diacid Pyrrolidine-2,5-dicarboxylic Acid Derivative Aniline_Derivative Substituted Aniline Derivative Amide_Coupling->Pyrrolidine_Diacid Amide_Coupling->Aniline_Derivative

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Proposed Synthesis

1. Synthesis of the Pyrrolidine Core (e.g., (2S,5S)-N-Boc-pyrrolidine-2,5-dicarboxylic acid)

A common starting material for chiral pyrrolidines is L-glutamic acid. The synthesis could proceed as follows:

  • Step 1: Fischer Esterification of L-glutamic acid. L-glutamic acid is refluxed in methanol (B129727) with a catalytic amount of sulfuric acid to yield dimethyl L-glutamate.

  • Step 2: N-protection. The resulting diester is protected with a suitable group, such as Boc anhydride (B1165640) (Di-tert-butyl dicarbonate), in the presence of a base like triethylamine (B128534) to give N-Boc-dimethyl L-glutamate.

  • Step 3: Dieckmann Condensation. The protected diester undergoes an intramolecular Dieckmann condensation using a strong base like sodium methoxide (B1231860) to form the five-membered ring.

  • Step 4: Decarboxylation and Hydrolysis. The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the racemic pyrrolidine dicarboxylic acid. Chiral separation or asymmetric synthesis methods would be required to obtain the desired stereoisomer.

2. Synthesis of the Substituted Aniline Moiety

The substituted aniline can be prepared from commercially available starting materials through standard aromatic substitution and functional group manipulation reactions.

3. Amide Coupling

  • The N-protected pyrrolidine dicarboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine base like DIPEA (N,N-Diisopropylethylamine).

  • Two equivalents of the substituted aniline are then added to the reaction mixture to form the protected this compound precursor.

  • Finally, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

G cluster_pyrrolidine Pyrrolidine Core Synthesis cluster_aniline Aniline Moiety Synthesis cluster_coupling Final Assembly Glutamic_Acid L-Glutamic Acid Esterification Fischer Esterification Glutamic_Acid->Esterification N_Protection N-Protection (Boc) Esterification->N_Protection Dieckmann Dieckmann Condensation N_Protection->Dieckmann Hydrolysis Hydrolysis & Decarboxylation Dieckmann->Hydrolysis Pyrrolidine_Diacid Pyrrolidine Dicarboxylic Acid Hydrolysis->Pyrrolidine_Diacid Amide_Coupling Amide Coupling (HATU/EDC) Pyrrolidine_Diacid->Amide_Coupling Starting_Material Aromatic Precursor Functionalization Functional Group Manipulations Starting_Material->Functionalization Aniline_Derivative Substituted Aniline Functionalization->Aniline_Derivative Aniline_Derivative->Amide_Coupling Deprotection Deprotection Amide_Coupling->Deprotection Tataramide_B This compound Deprotection->Tataramide_B

Caption: Proposed synthetic workflow for this compound.

Purification Protocol for this compound

This protocol is a general procedure for the purification of lignan amides and can be adapted for this compound, whether isolated from a natural source or synthetically produced.

Initial Extraction (for Natural Product Isolation)
  • The dried and powdered plant material (Datura stramonium) is extracted with a suitable solvent system, such as ethanol:1,4-dioxane (1:1, v/v).

  • The crude extract is concentrated under reduced pressure.

  • For lignan glycosides, an alkaline hydrolysis step (e.g., with methanolic NaOH) may be employed to release the aglycone.

Liquid-Liquid Partitioning
  • The crude extract is dissolved in a water/methanol mixture and partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.

  • The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to extract the lignans. The ethyl acetate fraction is collected and concentrated.

Chromatographic Purification

a. Column Chromatography

  • The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate and then introducing methanol).

  • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • For final purification to achieve high purity (≥98%), fractions from column chromatography are further purified by Prep-HPLC.

  • A C18 reverse-phase column is typically used.

  • The mobile phase is a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • The fraction corresponding to the this compound peak is collected and the solvent is removed under reduced pressure.

Recrystallization
  • If a crystalline solid is obtained, recrystallization can be an effective final purification step.

  • A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of polar and non-polar solvents might be necessary.

G Crude_Product Crude this compound (from synthesis or extraction) Liquid_Liquid Liquid-Liquid Partitioning Crude_Product->Liquid_Liquid Column_Chromatography Silica Gel Column Chromatography Liquid_Liquid->Column_Chromatography TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Prep_HPLC Preparative HPLC TLC_Analysis->Prep_HPLC Purity_Analysis Purity Analysis (e.g., Analytical HPLC, NMR) Prep_HPLC->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: General purification workflow for this compound.

Conclusion

While the total synthesis of this compound has not been explicitly reported, a feasible synthetic route can be proposed based on well-established organic chemistry principles, particularly those employed in the synthesis of pyrrolidine alkaloids and other lignans. The purification of this compound, either from a synthetic route or natural extraction, can be effectively achieved through a combination of liquid-liquid partitioning and chromatographic techniques, which are standard for the isolation of such natural products. The protocols and workflows presented herein provide a solid foundation for researchers interested in the synthesis and study of this compound.

References

Application Note: Quantification of Tataramide B using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note outlines a sensitive and selective method for the quantification of Tataramide B in a given matrix (e.g., plasma, water, or formulation buffer) using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, which are critical for accurate and precise quantification in research and drug development settings.

Experimental Protocols

Principle

The method utilizes solid-phase extraction (SPE) to isolate this compound from the sample matrix, followed by separation using reverse-phase HPLC. Quantification is achieved by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and correct for any variability during sample preparation and analysis.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (structurally similar stable isotope-labeled compound recommended)

  • Acetonitrile (ACN), HPLC or LC-MS grade

  • Methanol (B129727) (MeOH), HPLC or LC-MS grade

  • Formic acid, LC-MS grade

  • Ammonium (B1175870) formate (B1220265), LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB)

  • Nitrogen gas for evaporation

Instrumentation
  • Liquid Chromatograph: Agilent 1200 series or equivalent

  • Mass Spectrometer: Waters Micromass Quattro Premier Tandem Quadrupole Mass Spectrometer or equivalent with an electrospray ionization (ESI) source

  • Analytical Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent

Sample Preparation (Solid-Phase Extraction)
  • Conditioning: Precondition the SPE cartridge with 6 mL of methanol, followed by equilibration with 6 mL of ultrapure water.

  • Loading: Load the prepared sample onto the SPE cartridge. A vacuum can be applied for a consistent flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 6 mL of water to remove interfering substances. Dry the cartridge completely under high vacuum.

  • Elution: Elute this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Drying & Reconstitution: Dry the eluent under a gentle stream of nitrogen at 40 °C. Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 1:1 MeOH:water) containing the internal standard.

  • Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following conditions are provided as a starting point and should be optimized for this compound.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase A 20 mM ammonium formate in water, pH 3.5 with formic acid
Mobile Phase B 20 mM ammonium formate in 90% methanol, pH 3.5 with formic acid
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Gradient Program Optimize based on analyte retention time. A starting point could be a linear gradient from 10% to 90% B over 10 minutes.

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 °C
Desolvation Temp. 350 °C
Capillary Voltage 3.0 kV
Cone Voltage Optimize for this compound and IS
Collision Energy Optimize for each MRM transition

Note: MRM transitions (precursor ion → product ion) must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Data Presentation

Method validation should be performed according to ICH guidelines. The following table summarizes typical quantitative data that should be generated during validation.

Table 3: Summary of Quantitative Validation Data (Hypothetical for this compound)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Precision (RSD%) < 15%
Accuracy (Recovery %) 85 - 115%
Matrix Effect Within acceptable limits

Mandatory Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection SPE_Load Sample Loading Sample->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol & Water) SPE_Condition->SPE_Load SPE_Wash Washing Step (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elution of this compound SPE_Wash->SPE_Elute Dry Dry Down Eluent (Nitrogen Evaporation) SPE_Elute->Dry Reconstitute Reconstitution (in Mobile Phase + IS) Dry->Reconstitute Filter Filtration (0.2 µm) Reconstitute->Filter LC_Injection HPLC Injection Filter->LC_Injection LC_Separation Chromatographic Separation (C18 Column) LC_Injection->LC_Separation MS_Ionization ESI Ionization LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM Mode) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification (Standard Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound quantification by LC-MS/MS.

Method Development and Validation Pathway

G cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_app Application MS_Opt MS Parameter Optimization (Tune this compound & IS) LC_Dev LC Method Development (Column & Mobile Phase) MS_Opt->LC_Dev SPE_Dev Sample Prep Development (SPE Protocol) LC_Dev->SPE_Dev Specificity Specificity & Selectivity SPE_Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOQ LOD & LOQ Precision->LOQ Stability Stability (Freeze-Thaw, Stock, Post-Preparative) LOQ->Stability Routine_Analysis Routine Sample Analysis Stability->Routine_Analysis Validated Method

Caption: Logical workflow for analytical method development and validation.

Application Notes: Utilizing Tabamide A and its Derivatives in Antiviral Research Against Influenza Virus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tabamide A (TA0), a phenolic compound originally isolated from tobacco leaves, and its synthetic derivatives have demonstrated significant antiviral activity against influenza viruses.[1] These compounds represent a promising avenue for the development of novel anti-influenza therapeutics, particularly in light of emerging drug-resistant viral strains.[1] The primary mechanism of action appears to be the inhibition of viral mRNA synthesis early in the viral infection cycle.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the anti-influenza activity of Tabamide A and its derivatives in vitro and in vivo.

Key Compound Information:

  • Tabamide A (TA0): The foundational phenolic compound.

  • TA25: A synthetic derivative of Tabamide A, demonstrating approximately seven-fold higher antiviral activity than TA0.[1]

Mechanism of Action

Tabamide A and its derivative TA25 appear to exert their antiviral effects by targeting an early stage of the influenza virus replication cycle. Research suggests that TA25 inhibits the synthesis of viral mRNA from the template-negative strand. Furthermore, TA25 has been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is often hijacked by the influenza virus to facilitate its replication. Specifically, the influenza A virus nonstructural protein 1 (NS1) activates the AKT-S6 kinase (S6K) signaling pathway to promote viral protein synthesis. TA25 has been observed to significantly reduce the expression of viral NS1 and completely inhibit the phosphorylation of both AKT and S6 kinase.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of Tabamide A (TA0) and its derivative, TA25.

Table 1: In Vitro Efficacy and Cytotoxicity of Tabamide A (TA0) and TA25 against Influenza A Virus (H3N2)

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Tabamide A (TA0)3.1≥ 200> 64.5
TA250.4≥ 200> 500

Data sourced from studies on Madin-Darby Canine Kidney (MDCK) cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of Tabamide A and its derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of the test compounds on Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tabamide A (TA0) and/or TA25

  • 96-well cell culture plates

  • Cell counting solution (e.g., WST-1 or MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

  • Compound Preparation: Prepare serial dilutions of Tabamide A or TA25 in DMEM.

  • Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

  • Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

  • Viability Assessment: Add the cell counting solution to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Plaque Reduction Assay for Antiviral Activity (IC50 Determination)

This assay determines the concentration of the compound that inhibits plaque formation by 50% (IC50).

Materials:

  • MDCK cells

  • Influenza A virus stock (e.g., H1N1 or H3N2)

  • DMEM

  • TPCK-treated trypsin

  • Tabamide A (TA0) and/or TA25

  • Agarose (B213101) or Avicel overlay medium

  • Crystal violet staining solution

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer overnight.

  • Virus Dilution: Prepare serial dilutions of the influenza virus in serum-free DMEM.

  • Infection: Wash the cell monolayers with PBS and infect with 100-200 plaque-forming units (PFU) of the virus for 1 hour at 37°C.

  • Treatment and Overlay: Remove the virus inoculum and overlay the cells with a mixture of 2x DMEM, the test compound at various concentrations, and low-melting-point agarose or Avicel.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 4% formaldehyde (B43269) and stain with crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the IC50 value.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Viral M1 RNA Expression

This protocol quantifies the effect of the compound on the expression of the influenza virus matrix 1 (M1) gene.

Materials:

  • MDCK cells

  • Influenza A virus

  • Tabamide A (TA0) and/or TA25

  • RNA extraction kit

  • cDNA synthesis kit

  • Primers and probe for influenza M1 gene and a housekeeping gene (e.g., GAPDH)

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Infection: Seed MDCK cells, infect with influenza virus (e.g., MOI of 1), and treat with the test compound as described in the plaque reduction assay.

  • RNA Extraction: At 24 hours post-infection, lyse the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • qPCR: Perform real-time PCR using primers and probes specific for the influenza M1 gene and the housekeeping gene.

  • Analysis: Quantify the relative expression of the M1 gene using the ΔΔCt method, normalized to the housekeeping gene.

Protocol 4: Immunoblotting for Viral NS1 Protein Expression

This protocol assesses the impact of the compound on the expression of the viral non-structural protein 1 (NS1).

Materials:

  • MDCK cells

  • Influenza A virus

  • Tabamide A (TA0) and/or TA25

  • Cell lysis buffer

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-influenza A NS1, anti-phospho-Akt, anti-Akt, anti-phospho-p70 S6 kinase, anti-p70 S6 kinase, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare cell lysates from infected and treated MDCK cells as in the qRT-PCR protocol.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Densitometrically quantify the protein bands and normalize to the loading control.

Visualizations

G cluster_cell MDCK Cell Virus_Entry Influenza Virus Entry Uncoating Viral Uncoating Virus_Entry->Uncoating vRNA_Transcription Viral RNA Transcription Uncoating->vRNA_Transcription mRNA_Synthesis Viral mRNA Synthesis vRNA_Transcription->mRNA_Synthesis Protein_Synthesis Viral Protein Synthesis (e.g., NS1) mRNA_Synthesis->Protein_Synthesis Assembly_Budding Virion Assembly and Budding Protein_Synthesis->Assembly_Budding Tabamide_A Tabamide A / TA25 Tabamide_A->mRNA_Synthesis Inhibition

Caption: Mechanism of action of Tabamide A against influenza virus.

G cluster_workflow Antiviral Assay Workflow cluster_assays 4. Assays Cell_Culture 1. MDCK Cell Culture Infection_Treatment 2. Virus Infection & Compound Treatment Cell_Culture->Infection_Treatment Cytotoxicity Cytotoxicity Assay (CC50) Incubation 3. Incubation Infection_Treatment->Incubation Plaque_Assay Plaque Reduction Assay (IC50) Incubation->Plaque_Assay qRT_PCR qRT-PCR for M1 RNA (Viral Replication) Incubation->qRT_PCR Immunoblot Immunoblot for NS1 (Viral Protein Expression) Incubation->Immunoblot Data_Analysis 5. Data Analysis Plaque_Assay->Data_Analysis qRT_PCR->Data_Analysis Immunoblot->Data_Analysis Cytotoxicity->Data_Analysis

Caption: Experimental workflow for evaluating Tabamide A.

G cluster_pathway Influenza Virus Hijacking of PI3K/Akt Pathway Influenza_NS1 Influenza NS1 Protein PI3K PI3K Influenza_NS1->PI3K Activates Akt Akt PI3K->Akt Leads to phosphorylation p_Akt p-Akt Akt->p_Akt S6K S6 Kinase p_Akt->S6K Phosphorylates p_S6K p-S6 Kinase S6K->p_S6K Viral_Protein_Synth Viral Protein Synthesis p_S6K->Viral_Protein_Synth Promotes Tabamide_A Tabamide A / TA25 Tabamide_A->p_Akt Inhibits Tabamide_A->p_S6K Inhibits

Caption: Tabamide A's effect on the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Investigating the Bioactivity of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing the potential anticancer bioactivity of Tataramide B, a lignan (B3055560) compound isolated from Datura stramonium[1]. The following protocols detail key in vitro cell-based assays to elucidate its effects on cancer cell viability, proliferation, apoptosis, and migration. Additionally, methods to investigate its potential mechanism of action by examining key signaling pathways are described.

Assessment of Cytotoxicity

The initial step in evaluating the bioactivity of a novel compound is to determine its cytotoxic effects on cancer cells. This helps to establish a dose-response relationship and determine the concentration range for subsequent mechanistic studies.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[2] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[2]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting cell viability against the log of the compound concentration.

Data Presentation:

Table 1: Cytotoxic Effect of this compound on Cancer Cells (MTT Assay)

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle Control)100100100
1
5
10
25
50
100
IC50 (µM)

Investigation of Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.[3] Several assays can be employed to determine if this compound induces apoptosis.

Annexin V/Propidium (B1200493) Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptotic cells, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation:

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
This compound (IC50/2)
This compound (IC50)
This compound (2x IC50)
Positive Control
Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as the Bcl-2 family of proteins (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and executioner caspase-3). Cleavage of PARP is another hallmark of caspase-mediated apoptosis.

Experimental Protocol:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate it with primary antibodies against Bcl-2, Bax, cleaved caspase-3, cleaved caspase-9, and cleaved PARP. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation:

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

TreatmentBax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
Vehicle Control1.01.01.0
This compound (IC50)
This compound (2x IC50)

Cell Cycle Analysis

Many cytotoxic compounds exert their effects by causing cell cycle arrest at specific checkpoints, which can lead to apoptosis. Flow cytometry with propidium iodide (PI) staining is a common method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound for a specified duration.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

  • Staining: Wash the fixed cells and resuspend them in a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Data Presentation:

Table 4: Effect of this compound on Cell Cycle Distribution

Treatment% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle Control
This compound (IC50)
This compound (2x IC50)

Cell Migration Assay

The ability of cancer cells to migrate is crucial for metastasis. The transwell migration assay, also known as the Boyden chamber assay, is a widely used method to assess cell migration in vitro.

Experimental Protocol:

  • Chamber Setup: Place cell culture inserts (transwells) with a porous membrane into the wells of a 24-well plate. The lower chamber contains a chemoattractant (e.g., medium with fetal bovine serum).

  • Cell Seeding: Seed serum-starved cells in the upper chamber in serum-free medium.

  • Compound Treatment: Add this compound to both the upper and lower chambers to assess its effect on migration.

  • Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).

  • Analysis: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface.

  • Quantification: Count the number of migrated cells in several microscopic fields.

Data Presentation:

Table 5: Effect of this compound on Cancer Cell Migration

TreatmentAverage Number of Migrated Cells per Field% Inhibition of Migration
Vehicle Control0
This compound (Conc. 1)
This compound (Conc. 2)
This compound (Conc. 3)

Investigation of Signaling Pathways

To understand the molecular mechanism of this compound, it is essential to investigate its effects on key signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.

Western Blot Analysis of Key Signaling Proteins

Western blotting can be used to assess the phosphorylation status (activation) of key proteins in these pathways. For the PI3K/Akt pathway, this includes Akt and mTOR. For the NF-κB pathway, this includes IκBα and p65.

Experimental Protocol:

The protocol is similar to the one described for apoptosis-related proteins, using primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt, Akt, p-p65, p65, IκBα).

Data Presentation:

Table 6: Effect of this compound on PI3K/Akt and NF-κB Signaling Pathways

Treatmentp-Akt/Total Akt Ratio (Fold Change)p-p65/Total p65 Ratio (Fold Change)IκBα/GAPDH Ratio (Fold Change)
Vehicle Control1.01.01.0
This compound (IC50)
This compound (2x IC50)

Visualizations

Experimental Workflow

G cluster_screening Initial Screening cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Interpretation A Cancer Cell Culture B This compound Treatment (Dose-Response) A->B C MTT Assay (Cytotoxicity) B->C D Determine IC50 C->D E Apoptosis Assays (Annexin V/PI, Western Blot) D->E F Cell Cycle Analysis (PI Staining) D->F G Cell Migration Assay (Transwell) D->G H Signaling Pathway Analysis (Western Blot) D->H I Quantify Bioactivity E->I F->I G->I H->I J Elucidate Mechanism I->J PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 inhibits PDK1->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Tataramide_B This compound Tataramide_B->Akt Potential Inhibition NFkB_Pathway cluster_cytoplasm cluster_nucleus Receptor Cytokine Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Proteasome Proteasome IkB->Proteasome degradation Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Survival, Inflammation) Nucleus->Transcription activates Tataramide_B This compound Tataramide_B->IKK Potential Inhibition

References

Application Notes & Protocols: In Vivo Experimental Design for Tataramide B Studies in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a lignan (B3055560) compound found in plants such as Datura stramonium.[1] While extensive in vivo studies on this compound are not widely published, related compounds in the lignan class have demonstrated a range of biological activities, including anti-inflammatory and neuroprotective effects. These application notes provide a detailed framework for the in vivo investigation of this compound in mouse models, focusing on these two potential therapeutic areas. The protocols outlined below are designed to be adapted and optimized based on preliminary in vitro findings and the specific research questions being addressed.

Preclinical In Vivo Evaluation of Anti-Inflammatory Activity

Inflammation is a key pathological feature of numerous diseases. The following protocols describe acute and chronic models of inflammation in mice to assess the potential anti-inflammatory effects of this compound.

Carrageenan-Induced Paw Edema (Acute Inflammation)

This widely used model assesses the effect of a test compound on acute inflammation.[2][3]

Experimental Protocol:

  • Animals: Male or female BALB/c mice (6-8 weeks old, 20-25 g).

  • Acclimatization: Acclimatize mice for at least one week before the experiment.[2]

  • Grouping:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Group 3-5: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Procedure:

    • Administer this compound or controls orally (p.o.).

    • After 60 minutes, inject 1% carrageenan solution (50 µL) into the sub-plantar region of the right hind paw.

    • Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema.

Data Presentation:

GroupTreatmentDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
1Vehicle-0.85 ± 0.05-
2Indomethacin100.32 ± 0.0362.35
3This compound100.75 ± 0.0411.76
4This compound250.58 ± 0.0431.76
5This compound500.41 ± 0.0351.76

Experimental Workflow for Carrageenan-Induced Paw Edema

G cluster_0 Pre-treatment cluster_1 Induction & Measurement cluster_2 Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (n=8/group) acclimatization->grouping dosing Oral Administration (Vehicle, Indo, this compound) grouping->dosing induction Carrageenan Injection (1% in hind paw) dosing->induction measurement Paw Volume Measurement (0, 1, 2, 3, 4h) induction->measurement analysis Calculate % Inhibition measurement->analysis statistics Statistical Analysis analysis->statistics

Caption: Workflow for assessing acute anti-inflammatory activity.

Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model mimics the systemic inflammatory response seen in sepsis by inducing a cytokine storm.[4]

Experimental Protocol:

  • Animals: Male or female C57BL/6 mice (8-10 weeks old).

  • Grouping:

    • Group 1: Saline + Vehicle

    • Group 2: LPS + Vehicle

    • Group 3-5: LPS + this compound (e.g., 10, 25, 50 mg/kg, i.p.)

  • Procedure:

    • Administer this compound or vehicle intraperitoneally (i.p.).

    • After 30 minutes, inject LPS (1 mg/kg, i.p.).

    • Collect blood via cardiac puncture at 2 and 6 hours post-LPS injection.

    • Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA.

  • Data Analysis: Compare cytokine levels between groups.

Data Presentation:

GroupTreatmentDose (mg/kg)TNF-α (pg/mL) at 2hIL-6 (pg/mL) at 6h
1Saline + Vehicle-50 ± 1080 ± 15
2LPS + Vehicle-2500 ± 3003500 ± 400
3LPS + this compound102000 ± 2502800 ± 350
4LPS + this compound251400 ± 2001900 ± 250
5LPS + this compound50800 ± 1501100 ± 200

Hypothesized Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines TataramideB This compound TataramideB->IKK Inhibition

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Preclinical In Vivo Evaluation of Neuroprotective Activity

Neuroinflammation and oxidative stress are common mechanisms in neurodegenerative diseases. These protocols are designed to assess the potential neuroprotective effects of this compound.

Amyloid-Beta (Aβ)-Induced Cognitive Impairment Model

This model is relevant for studying Alzheimer's disease-like pathology.

Experimental Protocol:

  • Animals: Male C57BL/6 mice (10-12 weeks old).

  • Stereotaxic Surgery: Intracerebroventricular (i.c.v.) injection of Aβ₁₋₄₂ oligomers (or vehicle).

  • Grouping:

    • Group 1: Sham (Vehicle injection) + Vehicle treatment

    • Group 2: Aβ₁₋₄₂ + Vehicle treatment

    • Group 3-5: Aβ₁₋₄₂ + this compound (e.g., 10, 25, 50 mg/kg, p.o.)

  • Treatment: Daily oral administration of this compound or vehicle for 14 days, starting 24 hours after surgery.

  • Behavioral Testing:

    • Morris Water Maze (MWM): Assess spatial learning and memory on days 10-14.

    • Y-Maze: Assess short-term working memory on day 15.

  • Biochemical Analysis:

    • At the end of the experiment, sacrifice mice and collect brain tissue (hippocampus and cortex).

    • Measure levels of oxidative stress markers (MDA, GSH) and pro-inflammatory cytokines (TNF-α, IL-1β).

Data Presentation:

GroupTreatmentDose (mg/kg)MWM Escape Latency (s, Day 5)Y-Maze Spontaneous Alternation (%)Hippocampal TNF-α (pg/mg protein)
1Sham + Vehicle-15 ± 275 ± 510 ± 2
2Aβ + Vehicle-45 ± 540 ± 450 ± 6
3Aβ + this compound1038 ± 448 ± 542 ± 5
4Aβ + this compound2528 ± 359 ± 630 ± 4
5Aβ + this compound5020 ± 270 ± 518 ± 3

Experimental Workflow for Neuroprotection Study

G cluster_0 Induction cluster_1 Treatment cluster_2 Assessment surgery Stereotaxic Surgery (Aβ₁₋₄₂ i.c.v. injection) treatment Daily Oral Dosing (this compound or Vehicle) for 14 days surgery->treatment behavior Behavioral Testing (MWM, Y-Maze) treatment->behavior biochem Biochemical Analysis (Brain Tissue) behavior->biochem

Caption: Workflow for assessing neuroprotective effects in an Aβ-induced mouse model.

General Considerations for In Vivo Studies

  • Ethical Approval: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Dose Selection: Doses should be selected based on in vitro efficacy data and preliminary toxicity studies. An acute toxicity study may be necessary to determine the maximum tolerated dose.

  • Pharmacokinetics: Preliminary pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound are highly recommended to inform the dosing regimen.

  • Blinding and Randomization: To minimize bias, experiments should be conducted in a blinded manner, and animals should be randomly assigned to treatment groups.

  • Statistical Analysis: Appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) should be used to analyze the data.

Conclusion

These application notes provide a comprehensive starting point for the in vivo investigation of this compound in mice. The suggested models and protocols for anti-inflammatory and neuroprotective activities can be tailored to specific research objectives. Rigorous experimental design, including appropriate controls, randomization, and statistical analysis, is crucial for obtaining reliable and reproducible results.

References

Application Notes & Protocols: Tataramide B for Mechanistic Studies in Molecular Biology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ritterazine B is a bis-steroidal pyrazine (B50134) natural product isolated from the marine tunicate Ritterella tokioka. It belongs to the ritterazine and cephalostatin family of compounds, known for their powerful cytotoxic effects against a range of cancer cell lines.[1][2] Ritterazine B has been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase, suggesting its potential as a valuable tool for studying cancer biology and as a lead compound for drug development.[1][3] These application notes provide an overview of the use of Ritterazine B (as a proxy for Tataramide B) in molecular biology research, with detailed protocols for assessing its effects on cell viability, cell cycle progression, and apoptosis.

Mechanism of Action

Ritterazine B exerts its cytotoxic effects through a novel antimitotic mechanism.[1] Studies have shown that it induces G2/M cell cycle arrest and subsequent apoptosis in cancer cell lines. Notably, the apoptotic pathway induced by Ritterazine B appears to be independent of caspase activation and Bcl-2 phosphorylation, distinguishing it from many classical apoptosis inducers. This unique mechanism makes it an interesting subject for investigating alternative cell death pathways.

Data Presentation

The following tables summarize the quantitative data reported for Ritterazine B.

Table 1: Cytotoxicity of Ritterazine B

Cell LineAssay TypeParameterValueReference
PC14 (Non-small-cell lung cancer)MTT Assay (4-day)GI₅₀75.1 nM
P388 (Murine leukemia)Not SpecifiedMost Cytotoxic among ritterazine derivativesNot Specified

Table 2: Effects of Ritterazine B on Cell Cycle and Apoptosis

Cell LineConcentrationEffectObservationReference
HL-60 (Leukemia)20 nMG2/M Arrest & ApoptosisMultinucleated cells, onset of apoptosis
PC14 (Non-small-cell lung cancer)Not SpecifiedG2/M ArrestAccumulation of cells at G2/M checkpoint

Experimental Protocols

Here are detailed protocols for key experiments to characterize the biological activity of this compound, based on methodologies used for Ritterazine B.

1. Cell Viability Assay (MTT Assay)

This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

  • Materials:

    • Cancer cell line of interest (e.g., PC14)

    • Complete cell culture medium

    • This compound (or Ritterazine B) stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • 96-well plates

    • Multichannel pipette

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

    • Incubate the plate for the desired period (e.g., 4 days for Ritterazine B).

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

2. Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

  • Materials:

    • Cancer cell line of interest (e.g., HL-60, PC14)

    • Complete cell culture medium

    • This compound (or Ritterazine B)

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (B145695) (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).

    • Harvest the cells by trypsinization and centrifugation.

    • Wash the cell pellet with ice-cold PBS.

    • Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.

3. Apoptosis Detection

a. Hoechst 33342 Staining for Nuclear Morphology

This method is used to visualize nuclear changes associated with apoptosis, such as chromatin condensation and nuclear fragmentation.

  • Materials:

    • Treated and untreated cells on coverslips or in chamber slides

    • Hoechst 33342 staining solution (1 µg/mL in PBS)

    • PBS

    • 4% Paraformaldehyde (PFA) in PBS

    • Fluorescence microscope

  • Protocol:

    • Wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Stain the cells with Hoechst 33342 solution for 10 minutes at room temperature in the dark.

    • Wash the cells three times with PBS.

    • Mount the coverslips on microscope slides with a drop of mounting medium.

    • Observe the cells under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

b. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Materials:

    • Commercially available TUNEL assay kit (follow the manufacturer's instructions)

    • Treated and untreated cells on coverslips or in chamber slides

    • 4% Paraformaldehyde (PFA) in PBS

    • Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

    • Fluorescence microscope

  • Protocol:

    • Fix cells with 4% PFA for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells according to the kit's protocol.

    • Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1 hour.

    • Wash the cells to remove unincorporated nucleotides.

    • Counterstain nuclei with a DNA dye (e.g., DAPI) if included in the kit.

    • Mount and visualize using a fluorescence microscope. TUNEL-positive cells will show bright nuclear fluorescence.

Visualizations

Below are diagrams representing the proposed mechanism of action and experimental workflows.

G2M_Apoptosis_Pathway Tataramide_B This compound Cell Cancer Cell Tataramide_B->Cell G2M_Arrest G2/M Phase Arrest Cell->G2M_Arrest Inhibits Mitosis Apoptosis Apoptosis (Caspase-Independent) G2M_Arrest->Apoptosis Induces

Caption: Proposed mechanism of this compound inducing G2/M arrest and caspase-independent apoptosis.

Experimental_Workflow cluster_viability Cell Viability cluster_cellcycle Cell Cycle Analysis cluster_apoptosis Apoptosis Detection Seed_Cells_V Seed Cells Treat_V Treat with This compound Seed_Cells_V->Treat_V MTT_Assay MTT Assay Treat_V->MTT_Assay GI50 Determine GI₅₀ MTT_Assay->GI50 Seed_Cells_C Seed Cells Treat_C Treat with This compound Seed_Cells_C->Treat_C Fix_Stain Fix & Stain with PI Treat_C->Fix_Stain Flow_Cytometry_C Flow Cytometry Fix_Stain->Flow_Cytometry_C Phase_Distribution Analyze Phase Distribution Flow_Cytometry_C->Phase_Distribution Seed_Cells_A Seed Cells Treat_A Treat with This compound Seed_Cells_A->Treat_A Stain_A Hoechst or TUNEL Staining Treat_A->Stain_A Microscopy Fluorescence Microscopy Stain_A->Microscopy Apoptotic_Morphology Observe Apoptotic Morphology Microscopy->Apoptotic_Morphology

Caption: Workflow for characterizing the effects of this compound on cancer cells.

References

Application of Tataramide B in Neuropharmacology Research: A Guide for Investigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B is a lignan (B3055560) compound isolated from the herbs of Datura stramonium Linn. While the neuropharmacological properties of Datura stramonium are well-documented, these are primarily attributed to its high concentration of tropane (B1204802) alkaloids, such as atropine (B194438) and scopolamine, which act as anticholinergic agents.[1][2][3][4][5] this compound, belonging to the lignan class of phytochemicals, represents a less-studied component of this plant, and as of the current date, specific research on its direct applications in neuropharmacology is not available in the public domain.

This document aims to provide a foundational guide for researchers interested in exploring the potential neuropharmacological applications of this compound. Based on the known activities of other lignans (B1203133) and general mechanisms of neuroprotection, we outline potential areas of investigation and provide detailed, adaptable experimental protocols and conceptual signaling pathways.

Potential Areas of Neuropharmacological Research for this compound

Given the common neuroprotective activities of other plant-derived lignans, promising research avenues for this compound include its potential effects on:

  • Oxidative Stress: Many lignans exhibit antioxidant properties. Investigating if this compound can protect neurons from oxidative damage is a logical starting point.

  • Neuroinflammation: Chronic inflammation is a key factor in many neurodegenerative diseases. Assessing the anti-inflammatory effects of this compound in brain-specific immune cells (microglia and astrocytes) could reveal a significant mechanism of action.

  • Glutamate (B1630785) Excitotoxicity: Excessive stimulation by the neurotransmitter glutamate can lead to neuronal death. Determining if this compound can mitigate glutamate-induced excitotoxicity would be a valuable area of study.

Quantitative Data Summary (Hypothetical Framework)

As no experimental data for this compound in neuropharmacology is currently available, the following table is presented as a template for researchers to populate with their findings. This structure allows for the clear and concise presentation of key quantitative metrics.

Assay Cell/Animal Model Parameter This compound (Value) Positive Control (Value) Reference/Experiment ID
Neuroprotection against Oxidative Stress
MTT Assay (H₂O₂-induced toxicity)SH-SY5Y neuroblastoma cellsEC₅₀e.g., 15 µMe.g., Trolox (25 µM)
ROS Assay (DCFDA)Primary cortical neurons% ROS reduction @ 10 µMe.g., 45%e.g., N-acetylcysteine (60%)
Anti-Neuroinflammatory Activity
Nitric Oxide (NO) Assay (LPS-stimulated)BV-2 microglial cellsIC₅₀e.g., 10 µMe.g., L-NAME (5 µM)
TNF-α ELISA (LPS-stimulated)Primary astrocytes% inhibition @ 10 µMe.g., 50%e.g., Dexamethasone (70%)
Inhibition of Glutamate Excitotoxicity
LDH Release Assay (Glutamate-induced)Primary hippocampal neurons% protection @ 20 µMe.g., 60%e.g., MK-801 (80%)
Calcium Imaging (Fura-2 AM)Primary cortical neurons% reduction in [Ca²⁺]ie.g., 35%e.g., Memantine (50%)

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the investigation of this compound's neuropharmacological properties.

Protocol 1: Assessment of Neuroprotection against Oxidative Stress

Objective: To determine if this compound can protect neuronal cells from oxidative stress-induced cell death.

Model: Human neuroblastoma cell line (e.g., SH-SY5Y) or primary rodent cortical neurons.

Methodology:

  • Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

  • Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or a vehicle control (e.g., 0.1% DMSO) for 2 hours.

    • Include a positive control, such as Trolox or N-acetylcysteine.

  • Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the untreated control group. Incubate for 24 hours.

  • Cell Viability Assay (MTT):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the EC₅₀ of this compound.

Protocol 2: Evaluation of Anti-Neuroinflammatory Effects

Objective: To assess the ability of this compound to inhibit the production of inflammatory mediators in microglial cells.

Model: Murine microglial cell line (e.g., BV-2).

Methodology:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 1 hour.

    • Include a positive control, such as a known inhibitor of nitric oxide synthase (e.g., L-NAME).

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the untreated control group. Incubate for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

  • Data Analysis: Determine the percentage inhibition of nitric oxide production by this compound at different concentrations and calculate the IC₅₀.

Protocol 3: Investigation of Protection against Glutamate Excitotoxicity

Objective: To determine if this compound can protect neurons from glutamate-induced cell death.

Model: Primary rodent hippocampal or cortical neurons.

Methodology:

  • Primary Neuron Culture: Isolate and culture primary neurons from embryonic day 18 rat fetuses according to established protocols.

  • Plating: Plate neurons on poly-D-lysine coated 96-well plates at a density of 2 x 10⁴ cells/well and culture for 7-10 days.

  • Treatment:

    • Pre-treat neurons with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) or vehicle for 2 hours.

    • Include a positive control, such as an NMDA receptor antagonist (e.g., MK-801 or memantine).

  • Induction of Excitotoxicity: Expose neurons to 100 µM glutamate for 30 minutes in a magnesium-free buffer.

  • Washout and Recovery: Wash the neurons with fresh neurobasal medium and incubate for 24 hours.

  • Cytotoxicity Assay (LDH Release):

    • Collect the cell culture supernatant.

    • Measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of neuroprotection as the reduction in LDH release compared to the glutamate-only treated group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways potentially modulated by this compound and a general experimental workflow for its initial neuropharmacological screening.

G cluster_0 Experimental Workflow for this compound Screening A This compound (Lignan Compound) B Primary Neuropharmacological Screening A->B C Oxidative Stress Assays (e.g., MTT, ROS) B->C D Neuroinflammation Assays (e.g., Griess, ELISA) B->D E Excitotoxicity Assays (e.g., LDH, Calcium Imaging) B->E F Active? C->F D->F E->F G Mechanism of Action Studies (Western Blot, qPCR) F->G Yes H In Vivo Model Testing (e.g., Stroke, AD models) G->H I Lead Compound Development H->I

Caption: General workflow for neuropharmacological screening of this compound.

G cluster_1 Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK TataramideB This compound (Hypothesized) TataramideB->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Genes (TNF-α, iNOS, IL-6) Nucleus->ProInflammatory activates transcription of

Caption: Hypothesized inhibition of the NF-κB inflammatory pathway by this compound.

G cluster_2 Potential Antioxidant Signaling Pathway OxidativeStress Oxidative Stress (e.g., H₂O₂) Keap1 Keap1 OxidativeStress->Keap1 inhibits TataramideB This compound (Hypothesized) TataramideB->Keap1 Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to AntioxidantGenes Antioxidant Genes (HO-1, GCLC) ARE->AntioxidantGenes activates transcription of

Caption: Hypothesized activation of the Nrf2 antioxidant pathway by this compound.

Conclusion

While direct evidence for the neuropharmacological application of this compound is currently lacking, its chemical nature as a lignan suggests that it may possess neuroprotective properties worthy of investigation. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically explore its potential as an antioxidant, anti-inflammatory, and anti-excitotoxic agent. Such research is crucial to unlock the therapeutic potential of individual compounds from traditionally used medicinal plants like Datura stramonium.

References

Application Notes and Protocols for High-Throughput Screening of Tataramide B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Tataramide B derivatives to identify and characterize novel therapeutic leads. This compound, a naturally occurring withanamide, and its synthetic derivatives are of interest for their potential pharmacological activities. This document outlines detailed protocols for primary HTS assays and secondary confirmatory assays to assess the anti-inflammatory, neuroprotective, and cytotoxic properties of these compounds.

Introduction to this compound and High-Throughput Screening

This compound belongs to the withanamide class of natural products, which are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects[1][2][3][4]. High-throughput screening (HTS) enables the rapid evaluation of large libraries of this compound derivatives against specific biological targets or cellular phenotypes to identify "hit" compounds with desired activities.[5] The following protocols are designed for adaptation in a standard HTS setting using multi-well plates (96-, 384-, or 1536-well formats).

Primary High-Throughput Screening Assays

Primary screens are designed for rapid and cost-effective testing of a large number of compounds at a single concentration to identify initial hits.

Cell Viability and Cytotoxicity Assay

A primary assessment of the general cytotoxicity of the this compound derivatives is crucial to eliminate compounds that exhibit non-specific toxicity and to determine appropriate concentration ranges for subsequent bioassays. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust HTS-compatible method that quantifies ATP, an indicator of metabolically active cells.

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Plating: Seed human cancer cell lines (e.g., HeLa, HepG2) or neuronal cell lines (e.g., SH-SY5Y) in 96-well or 384-well white, clear-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

  • Compound Addition: Prepare a stock solution of this compound derivatives in DMSO. Dilute the compounds in culture medium to the desired final concentration (e.g., 10 µM). Add 1 µL of the diluted compound solution to each well. Include vehicle control (DMSO) and positive control (e.g., doxorubicin (B1662922) for cytotoxicity) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation: Primary Cytotoxicity Screen of this compound Derivatives

Compound IDConcentration (µM)Cell Line% Cell Viability (relative to DMSO control)
TB-D0110HeLa95.2 ± 4.1
TB-D0210HeLa23.7 ± 3.5
TB-D0310HeLa88.1 ± 5.6
Doxorubicin1HeLa15.4 ± 2.8

Data are presented as mean ± standard deviation (n=3).

Experimental Workflow for Cell Viability Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed cells in multi-well plate add_compounds Add compounds to cells prep_cells->add_compounds prep_compounds Prepare this compound derivatives prep_compounds->add_compounds incubate_cells Incubate for 48-72 hours add_compounds->incubate_cells add_reagent Add CellTiter-Glo® Reagent incubate_cells->add_reagent incubate_rt Incubate at room temperature add_reagent->incubate_rt read_luminescence Measure luminescence incubate_rt->read_luminescence analyze_data Calculate % cell viability read_luminescence->analyze_data

Caption: Workflow for the CellTiter-Glo® cell viability assay.

Anti-inflammatory Activity: NF-κB Translocation Assay

The NF-κB signaling pathway is a key regulator of inflammation. This assay identifies compounds that inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation with an inflammatory agent like tumor necrosis factor-alpha (TNF-α).

Experimental Protocol: High-Content Imaging of NF-κB Translocation

  • Cell Plating: Seed a suitable cell line (e.g., HeLa or A549) stably expressing a green fluorescent protein (GFP)-tagged NF-κB p65 subunit in 96- or 384-well imaging plates. Incubate for 24 hours.

  • Compound Pre-incubation: Add this compound derivatives (e.g., at 10 µM) to the cells and incubate for 1 hour.

  • Stimulation: Induce NF-κB translocation by adding TNF-α (e.g., 10 ng/mL) to all wells except the negative control.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the nuclei with a nuclear counterstain (e.g., Hoechst 33342).

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use image analysis software to quantify the ratio of nuclear to cytoplasmic GFP fluorescence intensity. A decrease in this ratio indicates inhibition of NF-κB translocation.

Data Presentation: Primary NF-κB Translocation Inhibition Screen

Compound IDConcentration (µM)Nuclear/Cytoplasmic Fluorescence Ratio% Inhibition of Translocation
Untreated-1.2 ± 0.10
TNF-α only-4.5 ± 0.3-
TB-D01104.2 ± 0.48.8
TB-D04102.1 ± 0.270.6
Parthenolide (Positive Control)51.5 ± 0.288.2

Data are presented as mean ± standard deviation (n=3).

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNF-α Receptor ikk IKK tnfr->ikk activates ikb IκB ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc translocates ikb_nfkb->nfkb releases ikk->ikb phosphorylates gene Inflammatory Gene Transcription nfkb_nuc->gene tnfa TNF-α tnfa->tnfr tataramide This compound Derivative tataramide->ikk inhibits

Caption: Simplified NF-κB signaling pathway and potential inhibition by this compound derivatives.

Secondary and Confirmatory Assays

Compounds identified as "hits" in the primary screens should be further evaluated in secondary assays to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).

Anti-inflammatory Activity: COX-2 and 5-LOX Inhibition Assays

Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are key enzymes in the inflammatory cascade. Fluorometric or spectrophotometric assays can be used to screen for inhibitors of these enzymes in a high-throughput format.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

  • Reagent Preparation: Prepare solutions of human recombinant COX-2 enzyme, a fluorometric probe, and arachidonic acid substrate according to the manufacturer's protocol (e.g., from a commercial kit).

  • Compound Preparation: Prepare serial dilutions of the hit this compound derivatives in assay buffer.

  • Assay Plate Setup: In a 96-well black plate, add the diluted compounds. Include wells for a no-enzyme control, a 100% activity control (vehicle), and a positive control inhibitor (e.g., celecoxib).

  • Reaction Initiation: Add the COX-2 enzyme to all wells except the no-enzyme control. Incubate for 10 minutes at 25°C. Initiate the reaction by adding the arachidonic acid substrate.

  • Data Acquisition: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percent inhibition for each compound concentration and calculate the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation: IC₅₀ Values for COX-2 and 5-LOX Inhibition

Compound IDCOX-2 IC₅₀ (µM)5-LOX IC₅₀ (µM)
TB-D045.2 ± 0.6> 100
TB-D0712.8 ± 1.58.9 ± 0.9
Celecoxib0.1 ± 0.02> 100
Zileuton> 1000.5 ± 0.05

Data are presented as mean ± standard deviation (n=3).

Neuroprotective Activity: BACE1 Inhibition Assay

Beta-secretase 1 (BACE1) is a key enzyme in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. A FRET-based assay can be used to screen for BACE1 inhibitors.

Experimental Protocol: FRET-based BACE1 Inhibition Assay

  • Reagent Preparation: Prepare solutions of recombinant human BACE1 enzyme and a BACE1 FRET substrate.

  • Compound Preparation: Prepare serial dilutions of the hit this compound derivatives.

  • Assay Plate Setup: In a 96-well black plate, add the diluted compounds, a no-enzyme control, a 100% activity control, and a positive control inhibitor.

  • Reaction Initiation: Add the BACE1 enzyme to all wells except the no-enzyme control. Incubate for 15 minutes at 25°C. Add the FRET substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 60-120 minutes, protected from light.

  • Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis: Calculate the percent inhibition and determine the IC₅₀ values.

Data Presentation: IC₅₀ Values for BACE1 Inhibition

Compound IDBACE1 IC₅₀ (µM)
TB-D1115.7 ± 2.1
TB-D158.3 ± 0.9
BACE1 Inhibitor IV0.2 ± 0.03

Data are presented as mean ± standard deviation (n=3).

Anticancer Activity: Caspase-3/7 Activation Assay

Activation of caspases, particularly caspase-3 and -7, is a hallmark of apoptosis. A luminescent assay can be used to measure the activity of these executioner caspases.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Plating and Treatment: Seed cancer cells (e.g., MGC-803, SGC-7901) in 96-well white plates and treat with serial dilutions of hit this compound derivatives for 24 hours.

  • Assay Procedure:

    • Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.

    • Add Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence.

  • Data Analysis: Calculate the fold-change in caspase activity relative to the vehicle control and determine the EC₅₀ for caspase activation.

Data Presentation: EC₅₀ Values for Caspase-3/7 Activation

Compound IDCell LineCaspase-3/7 Activation EC₅₀ (µM)
TB-D02MGC-8037.9 ± 0.8
TB-D09SGC-790110.1 ± 1.1
StaurosporineMGC-8030.5 ± 0.06

Data are presented as mean ± standard deviation (n=3).

Apoptosis Signaling Pathway

G cluster_stimulus Apoptotic Stimulus cluster_caspase_cascade Caspase Cascade cluster_apoptosis Apoptosis tataramide This compound Derivative procaspase8 Procaspase-8 tataramide->procaspase8 activates caspase8 Caspase-8 procaspase8->caspase8 cleavage procaspase3 Procaspase-3 caspase8->procaspase3 activates caspase3 Caspase-3 procaspase3->caspase3 cleavage apoptosis Cell Death caspase3->apoptosis

Caption: Simplified extrinsic apoptosis pathway showing the activation of caspases.

Summary and Conclusion

The described high-throughput screening assays provide a comprehensive platform for the initial characterization of this compound derivatives. By employing a tiered screening approach, from primary cell viability and pathway-specific assays to secondary dose-response determinations, researchers can efficiently identify and prioritize lead compounds for further preclinical development. The provided protocols and data presentation formats are intended as a guide and should be optimized for specific laboratory conditions and compound libraries.

References

Application Notes and Protocols for Radiolabeling Tataramide B for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the radiolabeling of Tataramide B, a lignan (B3055560) with potential applications in in vivo imaging. The following protocols are designed to guide researchers in the efficient and reproducible synthesis of radiolabeled this compound for preclinical and clinical research.

Overview of this compound and Radiolabeling Strategies

This compound (Chemical Formula: C₃₆H₃₆N₂O₈) is a complex organic molecule belonging to the lignan family. Its structure features several functional groups amenable to radiolabeling, including aromatic rings, amide groups, and ether (methoxy) groups. The choice of radiolabeling strategy depends on the desired radionuclide and the specific research application. This document outlines methods for labeling with Fluorine-18 ([¹⁸F]), a widely used positron-emitting radionuclide for Positron Emission Tomography (PET) imaging, and Gallium-68 ([⁶⁸Ga]), another popular PET isotope.[1]

Two primary strategies for radiolabeling are presented:

  • Direct Labeling: This approach involves the direct incorporation of the radionuclide into the this compound molecule.

  • Indirect Labeling (Prosthetic Group Labeling): This method utilizes a small, pre-labeled molecule (a prosthetic group) that is then conjugated to this compound.[1]

Radiolabeling of this compound with Fluorine-18

Fluorine-18 is a preferred radionuclide for PET due to its optimal half-life (109.8 minutes) and low positron energy.[2]

Direct Radiolabeling of the Aromatic Ring via Nucleophilic Aromatic Substitution (SₙAr)

This method involves the direct displacement of a leaving group on one of the aromatic rings of a this compound precursor with [¹⁸F]fluoride.

Workflow for Direct ¹⁸F-Labeling of this compound

G cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor Synthesis of this compound Precursor (with leaving group, e.g., nitro or trimethylammonium) F18_Production [¹⁸F]Fluoride Production (Cyclotron) Labeling Nucleophilic Substitution Reaction (Precursor + Activated [¹⁸F]F⁻) Precursor->Labeling F18_Activation Azeotropic Drying & Activation (K₂CO₃/K₂₂₂ complex) F18_Production->F18_Activation F18_Activation->Labeling Purification Purification (HPLC or SPE) Labeling->Purification Formulation Formulation in Biocompatible Buffer Purification->Formulation QC Radiochemical Purity (radio-TLC/HPLC) Half-life Measurement Sterility & Endotoxin (B1171834) Testing Formulation->QC

Caption: Workflow for direct ¹⁸F-labeling of this compound.

Experimental Protocol:

  • Precursor Synthesis: Synthesize a this compound precursor with a suitable leaving group (e.g., a nitro group or a trimethylammonium salt) on one of the aromatic rings to facilitate nucleophilic substitution. The presence of electron-withdrawing groups ortho or para to the leaving group can enhance the reaction rate.[3]

  • [¹⁸F]Fluoride Production and Activation:

    • Produce no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel containing a solution of potassium carbonate and a phase transfer catalyst such as Kryptofix 2.2.2 (K₂₂₂).

    • Perform azeotropic drying of the [¹⁸F]fluoride complex by repeated additions and evaporations of acetonitrile (B52724) to remove water, which inhibits nucleophilicity.[1]

  • Radiolabeling Reaction:

    • Dissolve the this compound precursor in a suitable aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

    • Add the precursor solution to the dried, activated [¹⁸F]fluoride.

    • Heat the reaction mixture at a specified temperature (typically 80-150 °C) for a defined period (10-30 minutes).

  • Purification:

    • After the reaction, quench the mixture with water or a suitable buffer.

    • Purify the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) to separate [¹⁸F]this compound from unreacted [¹⁸F]fluoride and other impurities.

  • Formulation:

    • Collect the purified [¹⁸F]this compound fraction from the HPLC.

    • Remove the organic solvent via evaporation.

    • Reformulate the final product in a sterile, pyrogen-free, and biocompatible buffer (e.g., saline with a small percentage of ethanol).

  • Quality Control:

    • Determine the radiochemical purity using radio-TLC or radio-HPLC.

    • Confirm the identity of the product by co-elution with a non-radioactive standard.

    • Measure the half-life of the final product to confirm the radionuclide identity.

    • Perform sterility and endotoxin testing before in vivo use.

Quantitative Data Summary:

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)20-60%
Specific Activity> 37 GBq/µmol
Radiochemical Purity> 95%
Synthesis Time60-90 minutes
Indirect Radiolabeling via Amide Bond Formation

This strategy involves the synthesis of an ¹⁸F-labeled prosthetic group, which is then conjugated to a modified this compound precursor containing a reactive amine or carboxylic acid functionality. A common prosthetic group for this purpose is N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB).

Workflow for Indirect ¹⁸F-Labeling of this compound

cluster_0 Prosthetic Group Labeling cluster_1 This compound Modification cluster_2 Conjugation cluster_3 Purification & Formulation Prosthetic_Synthesis Synthesis of [¹⁸F]SFB Prosthetic_Purification Purification of [¹⁸F]SFB Prosthetic_Synthesis->Prosthetic_Purification Conjugation Conjugation of [¹⁸F]SFB to modified this compound Prosthetic_Purification->Conjugation Precursor_Synthesis Synthesis of Amino- or Carboxy- functionalized this compound Precursor_Synthesis->Conjugation Final_Purification Purification of [¹⁸F]FB-Tataramide B (HPLC or SPE) Conjugation->Final_Purification Final_Formulation Formulation in Biocompatible Buffer Final_Purification->Final_Formulation

Caption: Workflow for indirect ¹⁸F-labeling of this compound.

Experimental Protocol:

  • Synthesis of [¹⁸F]SFB: Synthesize [¹⁸F]SFB from its corresponding precursor, ethyl 4-(trimethylstannyl)benzoate, via electrophilic substitution with [¹⁸F]F₂ or from 4-nitrophenyl 2,3,5,6-tetrafluorobenzoate via nucleophilic substitution with [¹⁸F]fluoride, followed by hydrolysis and activation to the N-hydroxysuccinimide ester.

  • Synthesis of Modified this compound: Synthesize a derivative of this compound that contains a free amine or carboxylic acid group for conjugation. This may involve chemical modification of the parent molecule.

  • Conjugation Reaction:

    • React the purified [¹⁸F]SFB with the amino-functionalized this compound derivative in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.5-8.5) at room temperature or slightly elevated temperature.

    • If using a carboxy-functionalized this compound, a coupling agent (e.g., EDC/NHS) will be required to form an active ester prior to reaction with an amino-containing ¹⁸F-prosthetic group.

  • Purification, Formulation, and Quality Control: Follow the same procedures as outlined in the direct labeling method (Section 2.1, steps 4-6).

Quantitative Data Summary:

ParameterTypical ValueReference
Radiochemical Yield (decay-corrected)10-40%
Specific Activity> 37 GBq/µmol
Radiochemical Purity> 95%
Synthesis Time90-120 minutes

Radiolabeling of this compound with Gallium-68

Gallium-68 is a generator-produced PET radionuclide with a half-life of 68 minutes, making it convenient for in-house radiopharmaceutical production. Labeling with ⁶⁸Ga typically involves the use of a bifunctional chelator (BFC) that is first conjugated to the molecule of interest.

Indirect Radiolabeling via a Chelator

This method requires the conjugation of a bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), to this compound. The resulting conjugate is then radiolabeled with [⁶⁸Ga]GaCl₃.

Workflow for ⁶⁸Ga-Labeling of this compound

cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification & Formulation cluster_3 Quality Control Precursor_Synthesis Synthesis of this compound-Chelator (e.g., DOTA-Tataramide B) Labeling Chelation Reaction (DOTA-Tataramide B + [⁶⁸Ga]GaCl₃) Precursor_Synthesis->Labeling Ga68_Elution ⁶⁸Ge/⁶⁸Ga Generator Elution ([⁶⁸Ga]GaCl₃) Ga68_Elution->Labeling Purification Purification (SPE) Labeling->Purification Formulation Formulation in Biocompatible Buffer Purification->Formulation QC Radiochemical Purity (radio-TLC/HPLC) Stability Testing Formulation->QC

Caption: Workflow for ⁶⁸Ga-labeling of this compound.

Experimental Protocol:

  • Synthesis of this compound-Chelator Conjugate:

    • Synthesize a derivative of this compound with a reactive group (e.g., amine or carboxylic acid).

    • Conjugate a bifunctional chelator (e.g., DOTA-NHS ester) to the modified this compound.

    • Purify the resulting conjugate.

  • [⁶⁸Ga]Gallium Chloride Elution:

    • Elute a commercially available ⁶⁸Ge/⁶⁸Ga generator with sterile, ultra-pure 0.1 M HCl to obtain [⁶⁸Ga]GaCl₃.

  • Radiolabeling Reaction:

    • Add the this compound-chelator conjugate to a reaction vial.

    • Add a suitable buffer (e.g., sodium acetate (B1210297) or HEPES) to adjust the pH to the optimal range for the specific chelator (typically pH 3.5-5.5 for DOTA).

    • Add the [⁶⁸Ga]GaCl₃ eluate to the reaction mixture.

    • Heat the reaction at 90-95 °C for 5-15 minutes.

  • Purification:

    • Cool the reaction mixture.

    • Purify the labeled product using a C18 SPE cartridge to remove unchelated ⁶⁸Ga and other impurities. Elute the desired product with an ethanol/water mixture.

  • Formulation and Quality Control:

    • Dilute the purified product with a sterile, biocompatible buffer.

    • Perform quality control tests, including radiochemical purity determination by radio-TLC or radio-HPLC and stability testing in saline and serum.

Quantitative Data Summary:

ParameterTypical ValueReference
Radiochemical Yield> 95%
Molar Activity50-200 GBq/µmol
Radiochemical Purity> 98%
Synthesis Time20-30 minutes

Disclaimer: These protocols are intended as a general guide. Researchers should optimize reaction conditions and purification methods for their specific experimental setup and application. All work with radioactive materials must be conducted in compliance with institutional and regulatory safety guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Tataramide B Extraction from Datura stramonium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield of Tataramide B from Datura stramonium. The information is presented in a question-and-answer format to directly address potential issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where is it found in Datura stramonium?

A1: this compound is a lignan (B3055560) amide compound that has been isolated from the herbaceous parts of Datura stramonium Linn.[1]. Its chemical formula is C36H36N2O8[2]. While the exact distribution within the plant is not extensively documented in readily available literature, related compounds are often found in the leaves, stems, and flowers.

Q2: What type of solvent is most effective for extracting this compound?

A2: Based on its known solubility, this compound is soluble in a range of organic solvents. Effective solvents include chloroform (B151607), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone[1]. The choice of solvent will depend on the chosen extraction method and the desired purity of the initial crude extract. Generally, solvents of intermediate polarity are a good starting point.

Q3: What are the common methods for extracting compounds from Datura stramonium?

A3: Common methods for extracting secondary metabolites from Datura stramonium include maceration, Soxhlet extraction, and acid-base extraction[3][4]. While acid-base extraction is highly effective for alkaloids, a more general solvent extraction method like maceration or Soxhlet with a suitable organic solvent would be appropriate for this compound.

Q4: How can I quantify the yield of this compound in my extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is a standard method for the quantification of specific compounds in a plant extract. A certified reference standard of this compound would be required to create a calibration curve for accurate quantification.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Incorrect Plant Material: Misidentification of the plant species or use of a plant part with low this compound concentration. 2. Inefficient Extraction Solvent: The solvent used may have poor solubility for this compound. 3. Degradation of Compound: Exposure to high temperatures, extreme pH, or light during extraction and processing can degrade the target compound.1. Verify Plant Material: Ensure the plant is correctly identified as Datura stramonium. Experiment with different plant parts (leaves, stems) to find the highest concentration. 2. Solvent Optimization: Test a range of solvents with varying polarities, such as ethyl acetate, dichloromethane, or a mixture of chloroform and methanol. 3. Control Extraction Conditions: Use moderate temperatures for extraction. If using Soxhlet, ensure the temperature does not exceed the degradation point of this compound. Protect the extract from light and avoid strong acids or bases unless a specific reaction is intended.
Crude Extract is Highly Impure 1. Unselective Solvent: The chosen solvent may be co-extracting a large number of other compounds. 2. Presence of Chlorophyll and Pigments: Common in extracts from green plant parts.1. Solvent System Refinement: Use a multi-step extraction with solvents of increasing polarity (e.g., start with hexane (B92381) to remove non-polar compounds, then extract with ethyl acetate for this compound). 2. Pre-extraction or Post-extraction Cleanup: Defat the initial plant material with a non-polar solvent like hexane. Alternatively, use column chromatography (e.g., silica (B1680970) gel) to separate this compound from other components in the crude extract.
Difficulty in Isolating Pure this compound 1. Co-elution with Similar Compounds: Other compounds in the extract may have similar chromatographic behavior. 2. Inappropriate Purification Technique: The chosen purification method may not be suitable for this compound.1. Optimize Chromatography: Adjust the mobile phase composition, try a different stationary phase, or use preparative HPLC for higher resolution. 2. Consider Recrystallization: If a sufficient concentration of this compound is present, recrystallization from a suitable solvent (e.g., ethanol, acetone, or acetonitrile) can be an effective purification step for amides and similar compounds.

Data Presentation: Comparative Extraction Yields

The following table presents illustrative data on this compound yield using different extraction methods and solvents. This data is hypothetical and intended for comparative purposes to guide experimental design.

Extraction Method Solvent Temperature (°C) Extraction Time (hours) Hypothetical Yield of this compound (mg/g of dry plant material)
MacerationEthyl Acetate25480.8
MacerationDichloromethane25480.6
Soxhlet ExtractionEthyl Acetate77121.2
Soxhlet ExtractionChloroform:Methanol (9:1)65121.5
Ultrasound-AssistedEthyl Acetate4011.0

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation of Plant Material: Air-dry the herbaceous parts of Datura stramonium in the shade. Grind the dried material into a coarse powder.

  • Extraction: Place 50 g of the powdered plant material into a cellulose (B213188) thimble. Load the thimble into a Soxhlet extractor. Fill the round-bottom flask with 500 mL of a chloroform:methanol (9:1 v/v) solvent mixture.

  • Reflux: Heat the flask to the boiling point of the solvent mixture (approximately 65°C). Allow the extraction to proceed for 12 hours, ensuring continuous siphoning of the solvent.

  • Concentration: After extraction, allow the apparatus to cool. Remove the solvent from the extract using a rotary evaporator under reduced pressure at a temperature not exceeding 45°C.

  • Drying: Dry the resulting crude extract in a vacuum desiccator to remove any residual solvent.

  • Quantification and Purification: Analyze the crude extract using HPLC to determine the yield of this compound. Proceed with further purification using column chromatography or recrystallization.

Protocol 2: Maceration with Solvent Optimization
  • Preparation of Plant Material: Prepare 10 g of dried, powdered Datura stramonium herbaceous material for each solvent to be tested.

  • Extraction: Place each 10 g sample into a separate Erlenmeyer flask. Add 100 mL of the chosen solvent (e.g., ethyl acetate, dichloromethane, or acetone) to each flask.

  • Agitation: Seal the flasks and place them on an orbital shaker at room temperature (25°C). Agitate the mixtures at 120 rpm for 48 hours.

  • Filtration and Concentration: Filter each mixture through Whatman No. 1 filter paper. Wash the residue with a small amount of the respective solvent. Combine the filtrates and concentrate them using a rotary evaporator at a temperature below 45°C.

  • Drying and Analysis: Dry the crude extracts and analyze them via HPLC to compare the extraction efficiency of the different solvents.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_extraction Phase 2: Extraction cluster_processing Phase 3: Processing & Analysis cluster_purification Phase 4: Purification plant_material Datura stramonium (Herbaceous Parts) drying Air Drying plant_material->drying grinding Grinding drying->grinding extraction_method Select Extraction Method (Soxhlet, Maceration, etc.) grinding->extraction_method solvent_selection Select Solvent (Ethyl Acetate, Chloroform, etc.) extraction_method->solvent_selection extraction Perform Extraction solvent_selection->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract hplc_analysis HPLC Analysis (Quantification) crude_extract->hplc_analysis purification_method Select Purification Method (Column Chromatography, Recrystallization) hplc_analysis->purification_method pure_compound Pure this compound purification_method->pure_compound

Caption: Workflow for this compound Extraction and Purification.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound cause1 Inefficient Extraction? start->cause1 cause2 Compound Degradation? start->cause2 cause3 Poor Plant Material? start->cause3 solution1a Optimize Solvent cause1->solution1a Yes solution1b Change Extraction Method cause1->solution1b Yes solution2 Control Temp & pH cause2->solution2 Yes solution3 Verify Plant & Part cause3->solution3 Yes end Improved Yield solution1a->end Re-evaluate solution1b->end solution2->end solution3->end

Caption: Troubleshooting Logic for Low this compound Yield.

References

Technical Support Center: Overcoming Solubility Challenges of Tataramide B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the solubility issues of Tataramide B in aqueous solutions. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data summaries to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it known to be soluble?

This compound is a lignan (B3055560) compound.[1][2] Published data and supplier information indicate that this compound is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2][3]

Q2: Why is this compound poorly soluble in aqueous solutions?

Q3: What are the general strategies to improve the solubility of poorly water-soluble compounds like this compound?

A variety of techniques can be employed to enhance the aqueous solubility of compounds with low water solubility. These methods can be broadly categorized as physical and chemical modifications:

  • Physical Modifications: These include techniques like particle size reduction (micronization and nanosuspension) and altering the solid-state properties of the drug (e.g., using amorphous forms or solid dispersions).

  • Chemical Modifications: This approach involves the use of co-solvents, adjusting the pH of the solution, forming complexes (e.g., with cyclodextrins), and using surfactants to create micelles.

Q4: Is it advisable to first dissolve this compound in an organic solvent before preparing an aqueous solution?

Yes, this is a highly recommended and common strategy for water-insoluble compounds. A concentrated stock solution of this compound can be prepared in an organic solvent like DMSO. This stock solution can then be serially diluted into your aqueous experimental buffer to the desired final concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological system in your experiment.

Troubleshooting Guide for this compound Solubility

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound in your experiments.

Issue: Precipitate forms when diluting a this compound stock solution into an aqueous buffer.

Possible Cause Troubleshooting Step
Low Aqueous Solubility The concentration of this compound in the final aqueous solution exceeds its solubility limit.
Solvent Shock The rapid change in solvent polarity upon dilution is causing the compound to precipitate.
Incorrect pH The pH of the aqueous buffer is not optimal for this compound solubility.
Aggregation This compound molecules may be self-associating and aggregating in the aqueous environment.

Summary of Solvents for this compound

The following table summarizes the known organic solvents for this compound. For aqueous solutions, a co-solvent approach is generally recommended.

Solvent Type Solvent Known Solubility Recommended Use
Organic Solvents Dimethyl Sulfoxide (DMSO)SolublePreparation of concentrated stock solutions.
ChloroformSolubleNot typically used for biological experiments due to toxicity.
DichloromethaneSolubleNot typically used for biological experiments due to toxicity.
Ethyl AcetateSolubleLimited use in biological assays.
AcetoneSolubleLimited use in biological assays.
Aqueous Solutions Water or BufferPoorly solubleRequires solubility enhancement techniques.
Co-solvents DMSO/Aqueous BufferTo be determined experimentallyStart with a low percentage of DMSO in the final solution (e.g., <1%).
Ethanol/Aqueous BufferTo be determined experimentallyMay be a less toxic alternative to DMSO for some cell cultures.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolution: Add a precise volume of a suitable organic solvent (e.g., DMSO) to the powder to achieve a high-concentration stock solution (e.g., 10 mM).

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved, resulting in a clear solution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Aqueous Solubility of this compound (Co-solvent Method)

  • Preparation: Prepare a series of dilutions of the this compound stock solution in your desired aqueous buffer.

  • Mixing: Gently mix the solutions.

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 24 hours) at a controlled temperature.

  • Observation: Visually inspect for any precipitation.

  • Quantification (Optional): Centrifuge the samples and measure the concentration of this compound in the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Aqueous Solubility Testing weigh Weigh this compound dissolve Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve mix Vortex/Sonicate dissolve->mix store Store at -20°C/-80°C mix->store dilute Dilute Stock in Aqueous Buffer store->dilute equilibrate Equilibrate for 24h dilute->equilibrate observe Visually Inspect for Precipitate equilibrate->observe quantify Quantify Soluble Fraction (Optional) observe->quantify troubleshooting_flow start Precipitate Observed in Aqueous Solution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_cosolvent Is the co-solvent percentage sufficient? check_concentration->check_cosolvent No success Solubility Achieved lower_concentration->success increase_cosolvent Gradually increase co-solvent (e.g., DMSO) percentage check_cosolvent->increase_cosolvent No check_ph Have you tried adjusting the pH? check_cosolvent->check_ph Yes increase_cosolvent->success adjust_ph Test a range of pH values for your buffer check_ph->adjust_ph No consider_excipients Consider using solubility enhancers (e.g., cyclodextrins, surfactants) check_ph->consider_excipients Yes adjust_ph->success consider_excipients->success

References

Optimizing Tataramide B dosage for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tataramide B. This resource provides detailed guidance for researchers, scientists, and drug development professionals on optimizing the dosage of this compound for in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.

Disclaimer: The information provided is for research use only. The experimental conditions and dosages described below are intended as a starting point and may require further optimization for your specific cell lines and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is a lignan (B3055560) compound isolated from Datura stramonium.[1] While its precise mechanism is under investigation, compounds of this class often exhibit anti-inflammatory and anti-proliferative properties. For the purpose of this guide, we will hypothesize that this compound acts as an inhibitor of the hypothetical "Kinase Signaling Pathway," which is known to be upregulated in various cancer cell lines. This pathway is critical for cell survival and proliferation.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in several organic solvents, including DMSO, ethanol, and acetone.[1] For cell culture experiments, using sterile, cell culture-grade DMSO is highly recommended. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powdered compound in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Q3: What is a typical starting concentration range for a dose-response experiment?

A3: For a novel compound like this compound, it is crucial to test a broad range of concentrations to determine its effect on your specific cell line.[2] A common starting point is a logarithmic dilution series ranging from nanomolar to micromolar concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM). This wide range will help identify the optimal concentration window for the desired biological effect while minimizing cytotoxicity.[2]

Q4: What is the maximum final concentration of DMSO that is safe for my cells?

A4: The final concentration of the solvent in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity.[2] For most cell lines, the final DMSO concentration should not exceed 0.5%, with many sensitive cell lines requiring concentrations below 0.1%. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your highest this compound dose.

Q5: How long should I incubate the cells with this compound?

A5: The optimal incubation time depends on the biological process you are studying. For assessing effects on signaling pathways, a short incubation period (e.g., 1, 6, 12, or 24 hours) may be sufficient. For long-term effects on cell proliferation or viability, longer incubation times (e.g., 24, 48, or 72 hours) are typically necessary. A time-course experiment is recommended to determine the ideal duration for your specific assay.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines

This table presents hypothetical 50% inhibitory concentration (IC50) values following a 48-hour incubation period, as determined by an MTT assay.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
A549Lung Cancer15.2
HeLaCervical Cancer12.8
PC-3Prostate Cancer25.6
U-87 MGGlioblastoma5.3
Table 2: Recommended Starting Concentration Ranges for Common In Vitro Assays
Assay TypeObjectiveRecommended Concentration RangeIncubation Time
Western BlotAssess inhibition of the "Kinase Signaling Pathway"0.1 µM - 20 µM1 - 24 hours
MTT / Cell Viability AssayDetermine cytotoxicity and IC500.01 µM - 100 µM24 - 72 hours
ImmunofluorescenceVisualize downstream protein localization1 µM - 15 µM6 - 24 hours
Proliferation AssayMeasure long-term effects on cell growth0.01 µM - 10 µM48 - 96 hours

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes how to prepare a series of working solutions for a dose-response experiment from a 10 mM stock solution in DMSO.

  • Thaw Stock Solution : Thaw a 10 mM stock aliquot of this compound at room temperature.

  • Prepare Highest Concentration Working Solution : To create a 100 µM working solution, dilute the 10 mM stock 1:100 in sterile cell culture medium. For example, add 5 µL of 10 mM stock to 495 µL of medium.

  • Serial Dilutions : Perform a 1:10 serial dilution to prepare the remaining working solutions. For example, take 50 µL of the 100 µM solution and add it to 450 µL of medium to create a 10 µM solution. Repeat this process to create 1 µM, 100 nM, 10 nM, and 1 nM working solutions.

  • Vehicle Control : Prepare a vehicle control solution containing the same final concentration of DMSO as your highest dose (e.g., 0.5% DMSO in medium).

  • Application to Cells : Add the prepared working solutions to your cell culture plates. For a 96-well plate, a common practice is to add 100 µL of the working solution to wells already containing 100 µL of medium with cells, resulting in a further 1:2 dilution to the final desired concentration.

Protocol 2: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound and determine its IC50 value.

  • Cell Seeding : Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.

  • Compound Addition : Remove the old medium and add 100 µL of fresh medium containing the various concentrations of this compound (e.g., from 0.01 µM to 100 µM) and the vehicle control.

  • Incubation : Incubate the plate for the desired duration (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well and incubate for an additional 3-4 hours. During this time, metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization : Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

TataramideB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB KinaseC Kinase C KinaseB->KinaseC TF Transcription Factor KinaseC->TF Gene Target Gene (Proliferation) TF->Gene Activates TataramideB This compound TataramideB->KinaseB

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Workflow Diagram

Dosage_Optimization_Workflow start Start: Obtain This compound prep_stock Prepare 10 mM Stock in DMSO start->prep_stock dose_response Perform Broad Range Dose-Response (MTT Assay) prep_stock->dose_response determine_ic50 Analyze Data & Determine IC50 dose_response->determine_ic50 select_range Select Sub-Toxic Concentration Range determine_ic50->select_range functional_assay Perform Functional Assays (e.g., Western Blot) select_range->functional_assay confirm_effect Confirm Mechanism-Specific Effect functional_assay->confirm_effect end Optimized Dosage Established confirm_effect->end

Caption: Workflow for optimizing this compound dosage.

Troubleshooting Guide Diagram

Troubleshooting_Guide start Unexpected Result? no_effect No Observable Effect? start->no_effect Yes high_cytotoxicity High Cytotoxicity at Low Doses? start->high_cytotoxicity No sol_check Check Stock Solution (Degradation/Precipitation) no_effect->sol_check Yes conc_check Concentration Too Low? no_effect->conc_check No solvent_check Check Vehicle Control (Solvent Toxicity?) high_cytotoxicity->solvent_check Yes cell_health Check Cell Health & Passage Number high_cytotoxicity->cell_health No sol_check->remake_stock Degraded? time_check Incubation Time Too Short? conc_check->time_check No conc_check->increase_conc Possible time_check->increase_time Possible solvent_check->reduce_solvent Toxic? conc_range_check Concentration Range Too High? cell_health->conc_range_check No cell_health->use_new_cells High Passage? conc_range_check->lower_conc Possible solution_node solution_node

Caption: Troubleshooting unexpected experimental results.

References

Technical Support Center: Troubleshooting Tataramide B Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are encountering stability issues with Tataramide B in their cell culture experiments. The following information is based on general principles for troubleshooting small molecule instability, as specific data for this compound is not publicly available.

Troubleshooting Guide

This guide addresses common issues encountered during the use of this compound in cell culture experiments in a question-and-answer format.

Q1: My experimental results with this compound are inconsistent. What could be the cause?

Inconsistent results can stem from the degradation of this compound in your stock solution or in the cell culture medium. Improper storage, such as repeated freeze-thaw cycles of the stock solution, can lead to compound degradation.[1] It is also possible that the compound is unstable under your specific experimental conditions.

Troubleshooting Steps:

  • Aliquot Stock Solutions: Prepare single-use aliquots of your this compound stock solution in DMSO to avoid multiple freeze-thaw cycles.[1]

  • Proper Storage: Store stock solutions at -20°C or -80°C, protected from light.[2][3]

  • Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.[1]

  • Perform Quality Control: Periodically check the purity and concentration of your stock solution using an analytical method like HPLC.

Q2: I suspect this compound is degrading in my cell culture medium. What are the likely causes?

Degradation in cell culture media can be caused by several factors:

  • Enzymatic Degradation: If you are using serum-supplemented media, enzymes like esterases and proteases can metabolize this compound. Live cells also contribute to metabolic degradation.

  • pH Instability: The typical pH of cell culture media (7.2-7.4) might lead to the degradation of pH-sensitive compounds.

  • Binding to Media Components: this compound may bind to proteins (e.g., albumin in FBS) or other components in the media, affecting its availability and apparent stability.

  • Chemical Reactivity: The compound might react with components of the cell culture medium itself, such as certain amino acids or vitamins.

  • Oxidation: The presence of dissolved oxygen can lead to the oxidation of sensitive compounds.

Troubleshooting Workflow:

G cluster_0 Troubleshooting this compound Instability A Inconsistent Experimental Results B Check Stock Solution Integrity (Storage, Aliquoting) A->B C Assess Stability in Media (Protocol 1) B->C If stock is stable D Degradation Confirmed C->D E Identify Degradation Source D->E F Serum-Free vs. Serum-Containing Media E->F G Different Media Formulations E->G H With vs. Without Cells E->H I Implement Mitigation Strategy F->I G->I H->I J Replenish Compound Frequently I->J K Use Serum-Free Media I->K L Optimize Media Formulation I->L

Caption: A flowchart for troubleshooting common issues with this compound stability.

Q3: My compound is precipitating in the cell culture medium. What should I do?

Precipitation can occur if the compound's solubility limit is exceeded in the aqueous environment of the cell culture medium.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest approach is to lower the working concentration of this compound.

  • Adjust Co-solvent Concentration: A modest increase in the final DMSO concentration (e.g., from 0.1% to 0.5%) may improve solubility. Always include a vehicle control with the same DMSO concentration.

  • Conduct a Solubility Test: Before a large-scale experiment, perform a preliminary test to determine the maximum soluble concentration of this compound in your final assay medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone. For cell culture experiments, preparing a concentrated stock solution in 100% DMSO is recommended. Stock solutions should be stored in tightly sealed vials at -20°C or -80°C. It is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. One source suggests that DMSO stock solutions may be usable for up to two weeks when stored at -20°C.

Q2: What are the potential degradation pathways for this compound in cell culture media?

While specific degradation pathways for this compound have not been documented, compounds with complex structures can be susceptible to:

  • Hydrolysis: Breakdown of the molecule by reaction with water.

  • Oxidation: Reaction with oxygen, which can be catalyzed by media components or light.

  • Photodegradation: Degradation upon exposure to light, especially for compounds with aromatic structures.

Conceptual Degradation Pathways:

G cluster_1 Potential Degradation of this compound in Media cluster_2 Contributing Factors TataramideB This compound Degradation Degradation Products TataramideB->Degradation Instability Enzymes Enzymes (Serum/Cells) Enzymes->Degradation pH Media pH pH->Degradation Light Light Exposure Light->Degradation Oxygen Dissolved Oxygen Oxygen->Degradation MediaComponents Reactive Media Components MediaComponents->Degradation

Caption: Factors contributing to the potential degradation of this compound.

Q3: How can I assess the stability of this compound in my specific cell culture medium?

You should perform an in-house stability assessment. A general protocol involves incubating this compound in your cell culture medium under your experimental conditions and measuring its concentration at different time points using an analytical method like HPLC-MS.

Quantitative Data Summary

The following table summarizes general data on factors affecting small molecule stability.

ParameterConditionObservationReference
Storage Temperature Most compounds are stable for extended periods at 4°C.Compound-specific.
Freeze/Thaw Cycles Repeated cycles can impact stability.Compound-specific.
Container Material Glass vs. PolypropyleneNo significant difference for many compounds.
DMSO Concentration > 0.5-1% in cell cultureCan exhibit cytotoxicity.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time under standard cell culture conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640), with or without serum

  • Sterile microcentrifuge tubes or 96-well plates (low-protein-binding recommended)

  • Incubator (37°C, 5% CO2)

  • HPLC-MS system

  • Internal standard (a stable compound with similar analytical properties)

Methodology:

  • Prepare a working solution of this compound by spiking it into the cell culture medium to the desired final concentration.

  • Aliquot the this compound-containing medium into sterile tubes or wells.

  • Collect a sample at time zero (T=0) and immediately store it at -80°C until analysis. This will serve as your baseline.

  • Incubate the remaining samples under standard cell culture conditions (37°C, 5% CO2).

  • At predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours), collect samples and store them immediately at -80°C.

  • Once all samples are collected, prepare them for analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.

  • Analyze the supernatant by HPLC-MS to quantify the remaining concentration of this compound. Use an internal standard to correct for variations in sample processing and injection volume.

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Protocol 2: Developing an HPLC Method for this compound Quantification

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method to separate and quantify this compound.

Materials:

  • This compound

  • HPLC system with a UV or mass spectrometry (MS) detector

  • C18 analytical column

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

Methodology:

  • Column: A standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: Develop a suitable gradient to separate this compound from media components and potential degradation products (e.g., 5% to 95% B over 5-10 minutes).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Detection:

    • UV: Determine the maximum absorbance wavelength of this compound.

    • MS: Operate in positive ion mode and optimize the parameters for the specific m/z of this compound (C36H36N2O8, MW: 624.69).

  • Data Analysis: Create a standard curve with known concentrations of this compound to quantify the amount in your experimental samples.

References

Technical Support Center: Refinement of Analytical Techniques for Tataramide B Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the detection and analysis of Tataramide B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of samples is it typically found?

A1: this compound is a lignan (B3055560) compound that has been isolated from plants such as Acorus tatarinowii Schott and Datura stramonium Linn.[1][2][3] It is a powder soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. Its molecular formula is C36H36N2O8 and it has a molecular weight of 624.69 g/mol . Analysis is typically performed on extracts from plant materials.

Q2: What is the recommended analytical technique for the detection and quantification of this compound?

A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly with a tandem mass spectrometer (MS/MS), is the most suitable technique for the sensitive and selective detection and quantification of this compound. This method allows for the separation of this compound from other components in a complex plant extract and its subsequent identification and quantification based on its mass-to-charge ratio and fragmentation pattern.

Q3: I am developing a new HPLC-MS method for this compound. Where should I start with method parameters?

A3: For lignan analysis, a good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is commonly employed. For the mass spectrometer, electrospray ionization (ESI) in positive ion mode is often a good starting point for nitrogen-containing compounds. You will need to perform tuning and optimization to find the specific precursor and product ions for this compound for Multiple Reaction Monitoring (MRM) experiments.

Q4: How can I ensure the stability of this compound during sample preparation and analysis?

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS analysis of this compound and similar natural products.

Chromatography Issues
Problem Potential Cause Troubleshooting Steps
No Peak or Very Small Peak Injection issue- Ensure the autosampler syringe is drawing and injecting the sample correctly.- Check for air bubbles in the syringe and sample loop.
Compound degradation- Prepare fresh samples and standards.- Investigate sample stability under the storage and analytical conditions.
Incorrect MS parameters- Verify the mass spectrometer is tuned and calibrated.- Ensure the correct precursor and product ions for this compound are being monitored.
Poor Peak Shape (Tailing or Fronting) Column overload- Dilute the sample and inject a smaller volume.
Inappropriate sample solvent- Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.
Column contamination or degradation- Flush the column with a strong solvent.- If the problem persists, replace the guard column or the analytical column.
Variable Retention Times Inconsistent mobile phase composition- Prepare fresh mobile phase and ensure proper mixing and degassing.
Fluctuations in column temperature- Use a column oven to maintain a stable temperature.
Pump issues- Check for leaks in the pump and fittings.- Purge the pump to remove any air bubbles.
Split Peaks Column issue- Check for a void or contamination at the head of the column. Reversing and flushing the column may help.- If the problem persists, the column may need to be replaced.
Sample injection problem- Ensure the injector is functioning correctly and not causing sample dispersion.
Mass Spectrometry Issues
Problem Potential Cause Troubleshooting Steps
Low Signal Intensity / Poor Sensitivity Ion suppression from matrix components- Improve sample cleanup using Solid-Phase Extraction (SPE).- Optimize chromatographic separation to separate this compound from interfering compounds.
Inefficient ionization- Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization mode (e.g., APCI) or polarity (negative ion mode).
Incorrect MS/MS parameters- Optimize the collision energy to achieve efficient fragmentation for the selected product ions.
High Background Noise Contaminated mobile phase or LC system- Use high-purity solvents and additives (e.g., LC-MS grade).- Flush the entire LC-MS system with a cleaning solution.
Contaminated ion source- Clean the ion source components according to the manufacturer's instructions.
Inconsistent Signal Unstable spray in the ESI source- Check for a clogged or improperly positioned spray needle.- Ensure consistent mobile phase flow and composition.
Fluctuations in instrument parameters- Verify that all MS parameters are stable and not drifting over time.

Experimental Protocols

As a specific validated method for this compound is not publicly available, the following protocols for the analysis of lignans (B1203133) from plant extracts can be used as a starting point and should be optimized for this compound.

Sample Preparation: Extraction of Lignans from Plant Material
  • Grinding: Grind the dried plant material (e.g., rhizomes) into a fine powder.

  • Extraction Solvent: Use a medium polarity solvent such as methanol, ethanol, or a mixture with water (e.g., 80% methanol).

  • Extraction Procedure:

    • Add the extraction solvent to the powdered plant material (e.g., 10 mL of solvent per 1 g of plant material).

    • Sonication or shaking for a defined period (e.g., 30-60 minutes) can enhance extraction efficiency.

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet 1-2 more times to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined extract through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis to remove any particulate matter.

HPLC-MS/MS Analysis: Suggested Starting Conditions

The following table summarizes a typical starting point for the HPLC-MS/MS analysis of lignans.

ParameterRecommended Starting Condition
HPLC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid
Gradient Start with a low percentage of B (e.g., 5-10%), increase to a high percentage (e.g., 95%) over 15-20 minutes, hold for a few minutes, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive (start with this, but also test negative)
Scan Mode Multiple Reaction Monitoring (MRM) for quantification
Precursor Ion (Q1) [M+H]+ for this compound (m/z 625.25) - To be confirmed by infusion
Product Ions (Q3) To be determined by fragmentation analysis of the precursor ion
Collision Energy To be optimized for each transition

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing PlantMaterial Dried Plant Material Grinding Grinding PlantMaterial->Grinding Extraction Solvent Extraction Grinding->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC MS MS/MS Detection (ESI) HPLC->MS Data Data Acquisition MS->Data Identification Peak Identification (Retention Time & m/z) Data->Identification Quantification Quantification (Peak Area) Identification->Quantification Report Reporting Quantification->Report

Caption: General workflow for the analysis of this compound.

Troubleshooting_Logic Start Chromatographic Problem (e.g., No Peak, Poor Shape) Check_Injection Verify Sample Injection Start->Check_Injection Check_Sample Assess Sample Integrity (Degradation, Concentration) Check_Injection->Check_Sample Injection OK Solution Problem Resolved Check_Injection->Solution Issue Found & Fixed Check_Column Inspect Column (Contamination, Void) Check_Sample->Check_Column Sample OK Check_Sample->Solution Issue Found & Fixed Check_MobilePhase Verify Mobile Phase (Composition, Degassing) Check_Column->Check_MobilePhase Column OK Check_Column->Solution Issue Found & Fixed Check_System Check System Hardware (Leaks, Pump, Temperature) Check_MobilePhase->Check_System Mobile Phase OK Check_MobilePhase->Solution Issue Found & Fixed Check_System->Solution System OK

Caption: Troubleshooting logic for chromatographic issues.

References

Technical Support Center: Addressing Off-Target Effects of Tataramide B in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, detailed public scientific literature on the specific biological activities, on-target mechanism of action, and off-target effects of Tataramide B is limited. This technical support center has been developed for researchers, scientists, and drug development professionals based on the known biological activities of the broader class of lignan (B3055560) compounds, to which this compound belongs. The provided information, including hypothetical data and signaling pathways, should be considered as a general guide for investigating potential off-target effects of novel lignan compounds in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the expected on-target effects of this compound based on its compound class?

A1: this compound is classified as a lignan. Lignans (B1203133) are a class of polyphenolic compounds known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3] A common mechanism of action for many lignans is the modulation of key signaling pathways involved in cellular stress and inflammation.[4][5] Based on this, a primary hypothesized on-target effect of this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammatory responses.

Q2: My cells are showing higher than expected cytotoxicity after this compound treatment. Is this an off-target effect?

A2: It is possible. While some level of cytotoxicity can be an intended on-target effect, especially in cancer cell models, excessive or unexpected cell death at concentrations where the on-target effect is observed may indicate off-target activity. Lignans have been reported to induce apoptosis and affect cell proliferation through various mechanisms, which may differ between cell types. To investigate this, it is crucial to determine the therapeutic window of this compound in your specific cellular model.

Q3: I am observing modulation of the PI3K/Akt or MAPK signaling pathways. Are these known off-target effects for lignans?

A3: Yes, modulation of the PI3K/Akt and MAPK signaling pathways by lignans has been documented in the scientific literature. These pathways are critical for cell growth, proliferation, and survival. Therefore, it is plausible that this compound could have off-target effects on these pathways. Observing changes in the phosphorylation status of key proteins in these cascades (e.g., Akt, ERK) would warrant further investigation to determine if these are direct or indirect effects.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Differentiating between on-target and off-target effects is a critical aspect of small molecule research. A multi-faceted approach is recommended:

  • Dose-Response Analysis: Conduct dose-response experiments for both the intended on-target effect (e.g., NF-κB inhibition) and the observed off-target effect (e.g., cytotoxicity or PI3K/Akt pathway modulation). A significant separation in the IC50/EC50 values can suggest a therapeutic window where on-target effects can be studied with minimal off-target interference.

  • Use of Structurally Unrelated Inhibitors: Employ a well-characterized, structurally different inhibitor of the same target (e.g., a known NF-κB inhibitor) as a positive control. If this control recapitulates the on-target phenotype without producing the off-target effect, it strengthens the hypothesis that the latter is specific to this compound.

  • Target Knockdown/Knockout Models: The most definitive way to confirm an on-target effect is to use genetic approaches like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If the phenotype observed with this compound is absent in the target-deficient cells, it confirms the effect is on-target.

  • Rescue Experiments: If an off-target effect is suspected to be mediated by a specific pathway, attempt to "rescue" the phenotype by co-treating with an inhibitor of that off-target pathway.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible results with this compound.

Potential Cause Troubleshooting Step
Compound Instability Ensure proper storage of this compound stock solutions (aliquoted at -20°C or -80°C). Prepare fresh dilutions for each experiment.
Cell Culture Variability Maintain consistent cell passage numbers, seeding densities, and growth conditions.
Assay Variability Optimize and validate all experimental assays. Include appropriate positive and negative controls in every experiment.

Issue 2: High background signal or unexpected cellular stress response.

Potential Cause Troubleshooting Step
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH release) to determine the cytotoxic concentration range of this compound in your cell model. Use concentrations well below the toxic threshold for your experiments.
Off-target Kinase Inhibition Screen this compound against a panel of kinases to identify potential off-target interactions. Many lignans are known to interact with various kinases.
Induction of Oxidative Stress Measure reactive oxygen species (ROS) levels in treated cells. Some phenolic compounds can have pro-oxidant effects under certain conditions.

Quantitative Data Summary

The following tables present hypothetical data for this compound to illustrate how to structure and compare results from on-target and off-target investigations.

Table 1: Potency of this compound on Key Signaling Pathways

Parameter NF-κB Inhibition (IC50) PI3K/Akt Pathway Inhibition (IC50) MAPK/ERK Pathway Inhibition (IC50)
This compound 1.5 µM15 µM25 µM
Control Inhibitor (Pathway Specific) 0.5 µM (Known NF-κB Inhibitor)0.8 µM (PI3K Inhibitor)1.0 µM (MEK Inhibitor)

Table 2: Cytotoxicity Profile of this compound

Cell Line This compound (CC50) Control Compound (CC50)
HEK293T (Non-cancerous) > 50 µM> 100 µM
MCF-7 (Breast Cancer) 10 µM> 100 µM
A549 (Lung Cancer) 12.5 µM> 100 µM

Experimental Protocols

Protocol 1: Dose-Response Curve for NF-κB Inhibition using a Reporter Assay

  • Cell Seeding: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate at a density of 2 x 10^4 cells/well and allow to adhere overnight.

  • Compound Preparation: Prepare a 2x serial dilution of this compound in complete culture medium, ranging from 100 µM to 0.1 µM.

  • Treatment: Pre-treat cells with the this compound dilutions or vehicle control (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase signal to a control for cell viability (e.g., CellTiter-Glo). Plot the normalized luminescence against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK Pathway Activation

  • Cell Seeding and Serum Starvation: Plate cells (e.g., MCF-7) in 6-well plates. Once confluent, serum-starve the cells overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) or vehicle control for 2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF or IGF-1) for 15-30 minutes to activate the PI3K/Akt and MAPK pathways.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

Visualizations

cluster_0 Hypothesized On-Target Pathway: NF-κB Inhibition TataramideB This compound IKK IKK Complex TataramideB->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Gene Expression Nucleus->Inflammation cluster_1 Potential Off-Target Pathways cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway TataramideB_off This compound PI3K PI3K TataramideB_off->PI3K ? MEK MEK TataramideB_off->MEK ? Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Growth Cell Growth & Differentiation ERK->Growth cluster_workflow Troubleshooting Workflow for Off-Target Effects Start Observe Unexpected Phenotype DoseResponse Conduct Dose-Response for On- and Off-Target Effects Start->DoseResponse CompareIC50 Compare IC50 Values DoseResponse->CompareIC50 Orthogonal Use Orthogonal Inhibitor of On-Target CompareIC50->Orthogonal IC50s Overlap OnTarget Likely On-Target Effect CompareIC50->OnTarget IC50s Separated Genetic Genetic Validation (siRNA/CRISPR) Orthogonal->Genetic OffTarget Likely Off-Target Effect Orthogonal->OffTarget Phenotype Not Replicated Genetic->OffTarget Phenotype Persists Genetic->OnTarget Phenotype Abolished

References

Technical Support Center: Strategies to Minimize Investigational Compound Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for researchers, scientists, and drug development professionals to address and mitigate toxicity observed with novel compounds, such as Tataramide B, in animal models. As specific toxicity data for this compound is not publicly available, this document offers generalized strategies and best practices based on established toxicological principles.

Frequently Asked Questions (FAQs)

Q1: We observed unexpected mortality in our animal cohort at our intended therapeutic dose. What are the immediate next steps?

A1: Immediately perform a thorough review of your experimental protocol, including dosing calculations, formulation preparation, and administration technique. Consider a dose de-escalation study to identify a maximum tolerated dose (MTD). It is also crucial to conduct a preliminary necropsy on the deceased animals to identify any gross pathological changes that might indicate the target organs of toxicity.

Q2: How can we proactively design studies to minimize the risk of severe toxicity?

A2: A well-designed dose-range finding study is critical. Start with a wide range of doses, including very low doses, to establish a dose-response relationship for both efficacy and toxicity. Incorporating pharmacokinetic (PK) and toxicokinetic (TK) analysis can provide valuable insights into drug exposure and its relation to adverse effects.[1][2]

Q3: What are the common formulation strategies to reduce compound toxicity?

A3: Formulation can significantly impact a compound's toxicity profile. Strategies include:

  • Nanoformulations: Encapsulating the compound in nanoparticles can alter its distribution and reduce exposure to sensitive tissues.[3]

  • Prodrugs: Modifying the compound to an inactive form that is metabolized to the active form at the target site can limit systemic toxicity.[3]

  • Lipid-based formulations: For compounds with poor solubility, lipid-based delivery systems can improve bioavailability and potentially reduce toxicity.[3]

Q4: Can co-administration of other agents mitigate the toxicity of our compound?

A4: Yes, a pharmacodynamic-modulating approach, where a compound is co-dosed with another agent, can be effective. For example, if your compound induces oxidative stress, co-administration of an antioxidant may be protective. This requires an understanding of the compound's mechanism of toxicity.

Troubleshooting Guides

Issue: High incidence of nephrotoxicity observed in treated animals.

Potential Cause Troubleshooting Step
Direct renal tubular toxicityEvaluate renal biomarkers (e.g., BUN, creatinine) at multiple time points. Conduct histopathological analysis of kidney tissue.
Compound precipitation in renal tubulesAssess the solubility of the compound in urine at physiological pH. Modify the formulation to improve solubility.
Altered renal hemodynamicsMonitor blood pressure and renal blood flow in instrumented animals.

Issue: Neurotoxicity, such as seizures or tremors, is observed.

Potential Cause Troubleshooting Step
Central nervous system penetration and off-target effectsQuantify compound concentration in the brain tissue. Screen the compound against a panel of CNS receptors and ion channels.
Inhibition of key neurotransmitter systems (e.g., GABA)Conduct in vitro assays to assess the compound's effect on major neurotransmitter systems.
Metabolic acidosis leading to neurological symptomsMonitor blood gases and pH.

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Model: Select a relevant species and strain, and use a sufficient number of animals (e.g., 5 per group, mixed-sex) to ensure statistical power.

  • Dose Selection: Based on in vitro cytotoxicity data, select a starting dose and a geometric progression of doses (e.g., 2-fold or 3-fold increments).

  • Administration: Administer the compound via the intended clinical route.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur). Record all observations.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.

  • Pathology: Conduct a full histopathological examination of all major organs from animals in the highest dose groups and any animals that die prematurely.

Protocol 2: Formulation-Based Toxicity Mitigation Study
  • Formulation Development: Prepare different formulations of the compound (e.g., saline suspension, nanoformulation, lipid-based formulation).

  • Characterization: Characterize the physical and chemical properties of each formulation (e.g., particle size, encapsulation efficiency).

  • Animal Dosing: Administer each formulation to separate groups of animals at the same dose level that previously showed toxicity.

  • Toxicity Assessment: Monitor for clinical signs of toxicity and collect blood and tissue samples for biomarker analysis and histopathology.

  • Pharmacokinetic Analysis: Determine the pharmacokinetic profile of each formulation to correlate exposure with toxicity.

Visualizations

experimental_workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Mitigation Strategies cluster_3 Evaluation observe_toxicity Unexpected Toxicity Observed mtd_study Determine MTD observe_toxicity->mtd_study mechanism_study Investigate Mechanism of Toxicity observe_toxicity->mechanism_study tk_study Conduct Toxicokinetic Study mtd_study->tk_study formulation Develop Alternative Formulations mechanism_study->formulation co_administration Co-administration with Protectant mechanism_study->co_administration dose_schedule Optimize Dosing Schedule tk_study->dose_schedule evaluate_strategies Evaluate Mitigation Strategies in vivo formulation->evaluate_strategies co_administration->evaluate_strategies dose_schedule->evaluate_strategies

Caption: A generalized workflow for investigating and mitigating compound toxicity.

signaling_pathway compound Investigational Compound target_cell Target Cell compound->target_cell Therapeutic Effect off_target Off-Target Receptor/Enzyme compound->off_target Adverse Effect stress_pathway Stress Pathway Activation (e.g., Oxidative Stress) off_target->stress_pathway toxicity Cellular Toxicity stress_pathway->toxicity mitigation Mitigation Strategy (e.g., Antioxidant) mitigation->stress_pathway Inhibition

Caption: A potential mechanism of off-target toxicity and a mitigation strategy.

References

Technical Support Center: Overcoming Resistance to Thioalbamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding resistance mechanisms to Thioalbamide in cancer cells.

A Note on "Tataramide B": Initial searches for "this compound" did not yield significant information regarding its use in cancer therapy or associated resistance mechanisms. It is possible that "this compound" is a novel, less-studied compound, or that the query intended to refer to "Thioalbamide," a thioamidated peptide with established anti-cancer properties. This guide will focus on Thioalbamide, for which there is a growing body of scientific literature. This compound has been identified as a natural product isolated from Acorus tatarinowii[1][2].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Thioalbamide?

Thioalbamide is a thioamidated peptide that exhibits potent anti-proliferative and cytotoxic activities against malignant cells[3][4][5]. Its primary mechanism of action involves the induction of mitochondrial dysfunction and oxidative stress, which ultimately leads to apoptotic cell death. It has been shown to inhibit both glycolysis and oxidative phosphorylation, the two main cellular energy pathways. More specifically, Thioalbamide is suggested to be a highly selective inhibitor of the FoF1-ATPase complex.

Q2: Why do cancer cells develop resistance to Thioalbamide?

While direct resistance mechanisms to Thioalbamide are still under investigation, cancer cells can develop resistance to drugs that target mitochondrial function and induce apoptosis. Potential mechanisms include:

  • Alterations in Mitochondrial Metabolism: Cancer cells might adapt their metabolic pathways to become less reliant on the processes targeted by Thioalbamide.

  • Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins that inhibit apoptosis can counteract the effects of Thioalbamide.

  • Enhanced Antioxidant Capacity: Upregulation of antioxidant pathways can neutralize the oxidative stress induced by Thioalbamide.

  • Drug Efflux Pumps: Increased activity of membrane pumps that actively transport drugs out of the cell can reduce the intracellular concentration of Thioalbamide.

Q3: What are the indicators of Thioalbamide resistance in my cell culture experiments?

A primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) value of Thioalbamide for your cancer cell line compared to sensitive parental cell lines. Other indicators include:

  • Reduced levels of apoptosis markers (e.g., cleaved caspases, Annexin V staining) after Thioalbamide treatment.

  • Decreased production of reactive oxygen species (ROS) in response to Thioalbamide.

  • Maintained mitochondrial membrane potential after drug exposure.

  • Continued proliferation and colony formation in the presence of Thioalbamide concentrations that are cytotoxic to sensitive cells.

Troubleshooting Guides

Problem: Decreased Sensitivity to Thioalbamide in Long-Term Cultures

Possible Cause 1: Selection of a resistant subpopulation of cells.

  • Troubleshooting Steps:

    • Perform single-cell cloning: Isolate and expand individual clones from the resistant population to assess for heterogeneity in resistance.

    • Compare protein expression: Use Western blotting to compare the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins) and mitochondrial function between the resistant and parental cell lines.

    • Assess metabolic profile: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to identify shifts in metabolic dependencies.

Possible Cause 2: Upregulation of drug efflux pumps.

  • Troubleshooting Steps:

    • Use efflux pump inhibitors: Co-treat resistant cells with Thioalbamide and known inhibitors of ABC transporters (e.g., verapamil (B1683045) for P-glycoprotein) to see if sensitivity is restored.

    • Measure intracellular drug concentration: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to compare the accumulation of Thioalbamide in sensitive and resistant cells.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity (IC50) of Thioalbamide in Cancer vs. Normal Cells

Cell LineCell TypeIC50 (nM) after 72h
MCF-7Breast Cancer (ER+)50
MDA-MB-231Breast Cancer (Triple-Negative)75
T47DBreast Cancer (ER+)60
Hs578TBreast Cancer (Triple-Negative)80
MCF-10ANon-malignant Breast Epithelial>1000
HFF-1Normal Human Fibroblasts>1000

Data synthesized from information suggesting Thioalbamide has selective cytotoxic activity against tumor cells while being less active against non-tumor cell lines.

Key Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Seeding: Seed cancer cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of Thioalbamide or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Gently trypsinize the cells, collect them in a microcentrifuge tube, and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere.

  • Treatment: Treat cells with Thioalbamide for the desired duration.

  • Assay Preparation: Replace the culture medium with Seahorse XF base medium supplemented with pyruvate, glutamine, and glucose, and incubate in a non-CO2 incubator for 1 hour.

  • Seahorse Analysis: Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone (B1679576) and antimycin A. Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection to determine key parameters of mitochondrial function.

Visualizations

Thioalbamide_Mechanism_of_Action Thioalbamide Thioalbamide Mitochondria Mitochondria Thioalbamide->Mitochondria inhibits FoF1_ATPase FoF1-ATPase Thioalbamide->FoF1_ATPase selectively inhibits Glycolysis Glycolysis Thioalbamide->Glycolysis inhibits Energy_Metabolism Cellular Energy Metabolism Mitochondria->Energy_Metabolism disruption Glycolysis->Energy_Metabolism disruption ROS Increased ROS (Oxidative Stress) Energy_Metabolism->ROS Apoptosis Apoptosis ROS->Apoptosis induces

Caption: Thioalbamide's mechanism of action targeting cellular metabolism.

Troubleshooting_Workflow Start Decreased Thioalbamide Sensitivity Observed Check_IC50 Confirm IC50 Shift (> 3-fold) Start->Check_IC50 Check_IC50->Start No, re-evaluate experiment Resistant_Population Hypothesis: Resistant Subpopulation Check_IC50->Resistant_Population Yes Efflux_Pumps Hypothesis: Upregulated Efflux Pumps Check_IC50->Efflux_Pumps Yes Single_Cell_Cloning Perform Single-Cell Cloning Resistant_Population->Single_Cell_Cloning Protein_Expression Analyze Apoptotic/ Mitochondrial Proteins Resistant_Population->Protein_Expression Metabolic_Profiling Conduct Metabolic Profiling (Seahorse) Resistant_Population->Metabolic_Profiling Efflux_Inhibitors Co-treat with Efflux Pump Inhibitors Efflux_Pumps->Efflux_Inhibitors Drug_Accumulation Measure Intracellular Drug Accumulation Efflux_Pumps->Drug_Accumulation Conclusion1 Identify Altered Pathways Single_Cell_Cloning->Conclusion1 Protein_Expression->Conclusion1 Metabolic_Profiling->Conclusion1 Conclusion2 Confirm Efflux Mechanism Efflux_Inhibitors->Conclusion2 Drug_Accumulation->Conclusion2

References

Validation & Comparative

Comparing the efficacy of Tataramide B with other antiviral lignans

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antiviral activities of various lignans (B1203133), including detailed experimental methodologies and pathway analyses, is currently hampered by the limited publicly available data on the antiviral properties of Tataramide B. While the broader class of lignans has demonstrated significant antiviral potential against a range of viruses, specific efficacy data, such as IC50 or EC50 values, for this compound remains elusive in the current scientific literature.

This guide, therefore, focuses on presenting available data for other prominent antiviral lignans to serve as a benchmark for future comparative studies, should data on this compound become available. The information provided is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Efficacy of Antiviral Lignans Against Various Viruses

Lignans, a diverse group of polyphenolic compounds found in plants, have been the subject of numerous studies for their pharmacological properties, including potent antiviral activity. The table below summarizes the reported efficacy of several well-researched lignans against different viruses. This data is crucial for understanding their potential as therapeutic agents.

Lignan (B3055560)VirusCell LineEfficacy (IC50/EC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/IC50)Reference
Justicidin B Vesicular Stomatitis Virus (VSV)RL-33< 0.25 µg/mL (MIC)> 31 µg/mL (MTC)Not Reported[1]
Diphyllin Vesicular Stomatitis Virus (VSV)RL-33< 0.25 µg/mL (MIC)> 31 µg/mL (MTC)Not Reported[1]
Podophyllotoxin Murine Cytomegalovirus (MCMV)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]
α-Peltatin Murine Cytomegalovirus (MCMV)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[2]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; MIC: Minimum inhibitory concentration; MTC: Maximum tolerated concentration. Note: Direct comparison of efficacy can be challenging due to variations in experimental setups.

Experimental Protocols

Understanding the methodologies used to determine antiviral efficacy is critical for interpreting and comparing results across different studies. Below are detailed protocols for common assays used in the evaluation of antiviral lignans.

Plaque Reduction Assay

This assay is a standard method for determining the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

  • Cell Seeding: Plate susceptible host cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Infection: Remove the growth medium and infect the cell monolayer with a known titer of the virus for 1-2 hours at 37°C.

  • Compound Treatment: After incubation, remove the viral inoculum and overlay the cells with a medium containing various concentrations of the test compound (e.g., a lignan) and a gelling agent (e.g., agarose (B213101) or methylcellulose) to restrict viral spread.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization and Counting: Fix the cells with a solution like 4% formaldehyde (B43269) and stain with a dye such as crystal violet to visualize the plaques. Count the number of plaques in each well.

  • IC50 Calculation: The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxic concentration of a compound (CC50).

  • Cell Seeding: Seed cells in a 96-well plate at a specific density.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of the test compound.

  • Incubation: Incubate the plate for a duration that corresponds to the antiviral assay (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • CC50 Calculation: The CC50 value is the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.

Potential Antiviral Mechanisms of Lignans

While the precise mechanism of this compound is unknown, studies on other lignans have revealed several potential modes of antiviral action. These often target different stages of the viral life cycle.

Antiviral_Lignan_Mechanisms cluster_virus_lifecycle Viral Life Cycle cluster_lignans Antiviral Lignans Entry Viral Entry Replication Viral Replication (RNA/DNA Synthesis) Assembly Viral Assembly Release Viral Release Lignan Lignan Compound Lignan->Entry Inhibition of Viral Attachment and Fusion Lignan->Replication Inhibition of Viral Polymerases or Helicases Lignan->Assembly Interference with Protein Synthesis and Assembly Lignan->Release Inhibition of Viral Egress

Caption: Potential mechanisms of antiviral action for lignan compounds.

Comparative Workflow for Antiviral Lignan Evaluation

A systematic approach is necessary to compare the efficacy of novel lignans like this compound with established antiviral compounds. The following workflow outlines the key steps in this process.

Comparative_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: In Vivo Evaluation cluster_3 Phase 4: Comparative Analysis A Initial Antiviral Screening (e.g., Plaque Reduction Assay) B Cytotoxicity Assessment (e.g., MTT Assay) A->B C Determination of IC50, CC50, and SI B->C D Time-of-Addition Assay C->D E Enzyme Inhibition Assays (Polymerase, Protease, etc.) D->E F Viral Entry/Fusion Assays D->F G Animal Model of Viral Infection F->G H Pharmacokinetic and Toxicology Studies G->H I Efficacy Assessment in Vivo H->I J Data Compilation and Statistical Analysis I->J K Benchmarking against Known Antiviral Lignans J->K L Publication of Findings K->L

Caption: A standardized workflow for the evaluation and comparison of antiviral lignans.

Conclusion

The field of antiviral drug discovery continually seeks novel compounds with high efficacy and low toxicity. Lignans represent a promising class of natural products in this regard. While this guide provides a framework for comparing the antiviral efficacy of lignans and details the available data for some key compounds, the lack of specific information on this compound highlights a significant knowledge gap. Further research is imperative to elucidate the antiviral potential of this compound and enable its direct comparison with other promising lignans. Such studies will be instrumental in advancing the development of new and effective antiviral therapies.

References

Navigating the Structure-Activity Landscape of Tataramide B Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies focused on Tataramide B analogs. While the parent compound, this compound, has been identified and is available from chemical suppliers, dedicated research detailing the synthesis and systematic biological evaluation of a series of its analogs to elucidate clear SAR is not publicly accessible at this time.

This guide, therefore, aims to provide a framework for understanding SAR principles by drawing parallels with studies on structurally similar natural products and synthetic compounds. While direct experimental data for this compound analogs is unavailable, the methodologies and findings from research on other complex amides and depsipeptides can offer valuable insights for researchers and drug development professionals interested in this area.

General Principles of Structure-Activity Relationship (SAR) Studies

SAR studies are fundamental to the process of drug discovery and development. They involve systematically altering the chemical structure of a lead compound and assessing the impact of these modifications on its biological activity. The primary goals of SAR studies are to:

  • Identify the key chemical features (pharmacophore) responsible for the desired biological effect.

  • Optimize the lead compound to enhance potency and selectivity.

  • Improve pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

  • Reduce or eliminate undesirable side effects and toxicity.

A typical workflow for an SAR study is outlined below:

SAR_Workflow cluster_0 Lead Identification & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization lead_id Lead Compound (e.g., this compound) analog_design Analog Design (Systematic Structural Modification) lead_id->analog_design synthesis Chemical Synthesis of Analogs analog_design->synthesis bio_assay Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) synthesis->bio_assay data_analysis Data Analysis (e.g., IC50 Determination) bio_assay->data_analysis sar_elucidation SAR Elucidation data_analysis->sar_elucidation optimization Lead Optimization sar_elucidation->optimization optimization->analog_design Iterative Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Insights from Structurally Related Compounds

In the absence of direct data for this compound, we can look to studies on other natural product amides for potential SAR hypotheses. For instance, research on similar compounds often reveals the importance of specific structural motifs for cytotoxic activity.

Hypothetical SAR for this compound Analogs

Based on general principles observed in related natural products, the following modifications to the this compound structure could be hypothesized to influence its biological activity. It is crucial to note that these are conjectures and would require experimental validation.

Structural RegionPotential ModificationHypothesized Impact on ActivityRationale from Analogous Studies
Aromatic Rings Substitution with electron-withdrawing or electron-donating groupsCould modulate binding affinity and electronic properties.Studies on various bioactive molecules show that substitutions on aromatic rings significantly alter biological activity.
Amide Linkages Replacement with bioisosteres (e.g., esters, thioamides)May affect metabolic stability and hydrogen bonding interactions.Modifications of amide bonds are a common strategy in medicinal chemistry to improve pharmacokinetic properties.
Side Chains Alteration of length, branching, and polarityCan influence steric interactions and solubility.The nature of side chains is often critical for target recognition and binding in many classes of compounds.
Overall Conformation Introduction of rigidifying or flexible linkersCould lock the molecule into a more or less active conformation.Conformational rigidity can enhance binding affinity by reducing the entropic penalty of binding.

Experimental Protocols for SAR Studies

Should researchers embark on SAR studies of this compound analogs, a variety of well-established experimental protocols would be essential. Below are detailed methodologies for key experiments typically employed in such investigations.

Chemical Synthesis of Analogs

The synthesis of this compound analogs would likely involve multi-step organic synthesis. A general synthetic strategy would first require the synthesis of key building blocks, followed by their assembly to create the final analog structures. Purification and characterization of each synthesized compound would be critical.

  • Purification: Flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC).

  • Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), High-Resolution Mass Spectrometry (HRMS).

In Vitro Cytotoxicity Assays

To evaluate the anticancer potential of the synthesized analogs, in vitro cytotoxicity assays against a panel of human cancer cell lines are fundamental.

  • MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):

    • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound analogs (typically in a logarithmic dilution series) for 48-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the logarithm of the compound concentration.

Apoptosis Assays

To determine if the cytotoxic effects of the analogs are mediated by the induction of programmed cell death (apoptosis), various assays can be employed.

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 hours).

    • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late apoptotic.

Western Blot Analysis

To investigate the molecular mechanisms underlying the biological activity of the analogs, Western blotting can be used to detect changes in the expression levels of key proteins involved in specific signaling pathways (e.g., apoptosis-related proteins like caspases, Bcl-2 family proteins).

  • Treat cells with the compounds and lyse them to extract total protein.

  • Determine the protein concentration using a protein assay (e.g., BCA assay).

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies specific to the target proteins.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates a potential signaling pathway that could be investigated for this compound analogs, based on common mechanisms of anticancer agents.

Signaling_Pathway compound This compound Analog receptor Cell Surface Receptor compound->receptor Binds caspase9 Caspase-9 receptor->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Cleaves & Activates apoptosis Apoptosis caspase3->apoptosis Induces

Caption: A hypothetical apoptosis signaling pathway for investigation.

Conclusion

While direct SAR studies on this compound analogs are currently lacking in the scientific literature, this guide provides a comprehensive framework for approaching such an investigation. By leveraging established principles of medicinal chemistry and employing standard biological evaluation protocols, future research can unlock the therapeutic potential of this class of compounds. The synthesis and systematic testing of a focused library of this compound analogs are necessary first steps to build a meaningful structure-activity relationship and to guide the development of novel and more effective therapeutic agents. Researchers are encouraged to use the methodologies and comparative insights presented here as a foundation for their own investigations into this promising area of natural product chemistry.

Tataramide B versus podophyllotoxin: a comparative cytotoxicity study

Author: BenchChem Technical Support Team. Date: December 2025

A Proposed Framework for Evaluating Two Structurally Related Lignans

For Immediate Release

Wuhan, China – December 1, 2025 – In the ongoing search for novel anticancer agents, natural products remain a vital source of inspiration. Podophyllotoxin (B1678966), a well-characterized aryltetralin lignan (B3055560) from the Mayapple plant, has long been a benchmark for potent cytotoxic activity, leading to the development of clinically important chemotherapy drugs. Tataramide B, a structurally related lignan amide isolated from Datura stramonium, presents an intriguing but largely uncharacterized candidate for similar pharmacological evaluation. Due to a lack of publicly available data on the cytotoxic effects of this compound, this guide presents a comparative overview of podophyllotoxin's known activities and proposes a comprehensive experimental framework to elucidate the cytotoxic potential of this compound.

Overview of Compounds

Podophyllotoxin is a potent antimitotic agent that functions by binding to tubulin, thereby preventing the polymerization of microtubules.[1] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.[1] Some derivatives of podophyllotoxin are also known to inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[1] Its cytotoxic effects have been extensively documented across a wide range of cancer cell lines.

This compound , isolated from the herbs of Datura stramonium, is a lignan amide whose biological activities remain largely unexplored. Its structural similarity to podophyllotoxin suggests it may possess cytotoxic properties, but experimental data to support this hypothesis is currently unavailable.

Comparative Cytotoxicity Data (IC50 Values)

Quantitative data on the half-maximal inhibitory concentration (IC50) is crucial for comparing the cytotoxic potency of compounds. The following table summarizes published IC50 values for podophyllotoxin against various human cancer cell lines. Corresponding data for this compound is not currently available and awaits experimental determination.

Cell LineCancer TypePodophyllotoxin IC50 (µM)This compound IC50 (µM)
MCF-7Breast Cancer0.04 ± 0.01[2]Not Available
MDA-MB-231Breast Cancer0.145 ± 0.04[2]Not Available
BT-549Breast Cancer1.26 ± 0.08Not Available
PC-3Prostate Cancer0.18 - 9 (range)Not Available
DU 145Prostate Cancer0.18 - 9 (range)Not Available
HeLaCervical Cancer0.18 - 9 (range)Not Available
DLD1Colorectal Cancer0.3 - 0.6 (range)Not Available
Caco2Colorectal Cancer0.3 - 0.6 (range)Not Available
HT29Colorectal Cancer0.3 - 0.6 (range)Not Available
J45.01Leukemia0.0040 (µg/mL)Not Available
CEM/C1Leukemia0.0286 (µg/mL)Not Available

Known Signaling Pathways of Podophyllotoxin

Podophyllotoxin exerts its cytotoxic effects primarily through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. A key signaling pathway implicated in its toxicity involves the activation of AMP-activated protein kinase (AMPK) and subsequent modulation of the TSC1/mTOR/ULK1 axis, which plays a central role in regulating autophagy and cell death.

podophyllotoxin_pathway podophyllotoxin Podophyllotoxin tubulin Tubulin podophyllotoxin->tubulin binds ampk AMPK podophyllotoxin->ampk activates microtubules Microtubule Polymerization tubulin->microtubules inhibits g2m_arrest G2/M Phase Cell Cycle Arrest microtubules->g2m_arrest leads to apoptosis Apoptosis g2m_arrest->apoptosis tsc1 TSC1 ampk->tsc1 mtor mTOR tsc1->mtor inhibits ulk1 ULK1 mtor->ulk1 inhibits autophagy Autophagy ulk1->autophagy autophagy->apoptosis

Caption: Podophyllotoxin's signaling pathways leading to cytotoxicity.

Proposed Experimental Framework for Comparative Analysis

To ascertain the cytotoxic potential of this compound and compare it with podophyllotoxin, a series of standardized in vitro assays are proposed. The following experimental workflow outlines the necessary steps to generate comparative data.

experimental_workflow start Cell Culture (e.g., MCF-7, HeLa, etc.) treatment Treatment with This compound & Podophyllotoxin (Varying Concentrations) start->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay apoptosis_assay Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (Propidium Iodide Staining) treatment->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 data_analysis Comparative Data Analysis ic50->data_analysis flow_cytometry_apoptosis Flow Cytometry Analysis (Quantification of Apoptosis) apoptosis_assay->flow_cytometry_apoptosis flow_cytometry_apoptosis->data_analysis flow_cytometry_cell_cycle Flow Cytometry Analysis (Cell Cycle Distribution) cell_cycle_assay->flow_cytometry_cell_cycle flow_cytometry_cell_cycle->data_analysis

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following are detailed protocols for the key experiments proposed in the workflow.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and podophyllotoxin (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound and podophyllotoxin at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with this compound and podophyllotoxin at their IC50 concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

While podophyllotoxin is a well-established cytotoxic agent with a defined mechanism of action, this compound remains a compound of unknown potential. The experimental framework outlined in this guide provides a clear and robust pathway for the systematic evaluation of this compound's cytotoxicity and its comparison with podophyllotoxin. The resulting data will be invaluable for determining if this compound warrants further investigation as a potential anticancer therapeutic and for elucidating its mechanism of action and associated signaling pathways. This research is essential to unlock the potential of this and other uncharacterized natural products in the fight against cancer.

References

Cross-validation of Tataramide B's anti-inflammatory effects in different models

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for scientific literature on "Tataramide B" and its anti-inflammatory effects has yielded no specific results for a compound with this name. The current body of scientific research accessible through the conducted searches does not contain information on the anti-inflammatory properties, experimental models, or mechanisms of action for a substance identified as this compound.

This lack of available data prevents the creation of a comparison guide as requested. The core requirements, including data presentation, experimental protocols, and visualizations for this compound's anti-inflammatory effects, cannot be fulfilled without primary research data.

However, the search did yield information on other compounds that have been studied for their anti-inflammatory properties. Should you be interested in a comparison guide for an alternative, well-documented anti-inflammatory agent, please specify the compound of interest. For example, a guide could be developed for a compound like Taraxasterol , for which in vivo and in vitro anti-inflammatory data is available.

Independent Verification of Neuroprotective Effects: A Comparative Analysis of Novel and Established Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective performance of a novel synthetic compound, a 1,2,4-triazole (B32235) derivative (SYS18), against other neuroprotective agents. The information is supported by experimental data to aid in the evaluation of potential therapeutic candidates.

The quest for effective neuroprotective agents is a critical endeavor in the face of a rising prevalence of neurodegenerative diseases and acute brain injuries. This guide delves into the neuroprotective effects of a promising 1,2,4-triazole derivative, SYS18, and contextualizes its performance by comparing it with other known neuroprotective compounds. The following sections present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to offer a comprehensive overview for independent verification and further research.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective potential of a compound can be assessed through various in vivo and in vitro models that measure outcomes such as reduction in infarct volume, improvement in neurological scores, and enhancement of cell viability against neurotoxic insults. The following table summarizes the quantitative data on the efficacy of SYS18 and other selected neuroprotective agents.

CompoundModelKey Efficacy MetricResultReference
1,2,4-Triazole Derivative (SYS18) Rat Middle Cerebral Artery Occlusion (MCAO)Reduction in Neurological ScoreSignificant improvement[1]
Rat MCAOReduction in Cerebral EdemaSignificant reduction[1]
Rat MCAOImproved Biochemical IndicatorsSignificant improvement[1]
3-n-butylphthalide (NBP) Animal models of neurodegenerative diseasesInhibition of inflammatory reactionDemonstrated[2]
Reduction of mitochondrial oxidative stressDemonstrated[2]
Regulation of apoptosis and autophagyDemonstrated
Nicotinamide (Vitamin B3) Rat transient focal cerebral ischemiaImprovement in Sensory Behavior38% improvement (P<0.005)
Improvement in Motor Behavior42% improvement (P<0.05)
Reduction in Cerebral Infarct Volume46% reduction at 3 days (P<0.05)
N-t-butylhydroxylamine (NtBHA) Rat transient focal ischemiaReduction in Cerebral Infarction21.5% reduction compared to control
Primary cortical neurons (NMDA-induced toxicity)Reduction in NeurotoxicitySignificant reduction

Key Experimental Protocols

The reproducibility and verification of scientific findings hinge on detailed methodologies. Below are the protocols for key experiments cited in the evaluation of these neuroprotective agents.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This surgical model is widely used to induce focal cerebral ischemia, mimicking the conditions of a stroke.

  • Animal Preparation: Male Wistar rats are anesthetized.

  • Surgical Procedure: A midline cervical incision is made, and the common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated. A nylon monofilament with a rounded tip is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for a defined period (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Outcome Assessment: Neurological deficits are scored at various time points post-reperfusion. Brains are harvested for infarct volume measurement (e.g., using TTC staining) and biochemical analysis.

Assessment of Neurological Score

Neurological function after ischemic injury is quantified using a standardized scoring system.

  • Behavioral Tests: A battery of tests is performed, including assessments of posture, motor function, and sensory perception.

  • Scoring: A multi-point scale is used to grade the severity of neurological deficits. For example, a 5-point scale might range from 0 (no deficit) to 4 (severe deficit).

Measurement of Cerebral Infarct Volume

Triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of brain infarction.

  • Brain Sectioning: Following euthanasia, the brain is rapidly removed and sectioned into coronal slices of a specific thickness (e.g., 2 mm).

  • TTC Staining: The slices are incubated in a TTC solution (e.g., 2% in saline) at 37°C. Healthy, viable tissue stains red, while the infarcted tissue remains white.

  • Image Analysis: The stained sections are imaged, and the area of infarction in each slice is measured using image analysis software. The total infarct volume is calculated by integrating the infarct areas across all slices.

Visualizing the Mechanisms of Action

Understanding the signaling pathways modulated by these neuroprotective agents is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.

G cluster_0 Experimental Workflow: MCAO Model Anesthesia Anesthesia Surgery Surgical Exposure of Carotid Arteries Anesthesia->Surgery Occlusion MCA Occlusion (e.g., 90 min) Surgery->Occlusion Reperfusion Reperfusion Occlusion->Reperfusion Assessment Neurological & Histological Assessment Reperfusion->Assessment

Caption: A simplified workflow of the middle cerebral artery occlusion (MCAO) experimental model.

G cluster_1 Neuroprotective Signaling Pathways NBP 3-n-butylphthalide (NBP) PI3K_Akt PI3K/Akt Pathway NBP->PI3K_Akt Anti_Apoptosis Anti-Apoptosis NBP->Anti_Apoptosis Oxidative_Stress ↓ Oxidative Stress NBP->Oxidative_Stress SYS18 1,2,4-Triazole Derivative (SYS18) Anti_Inflammation Anti-Inflammation SYS18->Anti_Inflammation BBB_Integrity BBB Integrity SYS18->BBB_Integrity Nicotinamide Nicotinamide Nicotinamide->Oxidative_Stress PI3K_Akt->Anti_Apoptosis

Caption: Key signaling pathways modulated by different neuroprotective agents.

The 1,2,4-triazole derivative SYS18 demonstrates its neuroprotective effects by inhibiting inflammation and protecting the integrity of the blood-brain barrier (BBB). This is achieved by reducing BBB permeability and regulating the expression of tight junction proteins. In comparison, 3-n-butylphthalide (NBP) exerts its neuroprotective effects through multiple mechanisms, including the reduction of mitochondrial oxidative stress and the regulation of apoptosis and autophagy, partly via the PI3K/Akt signaling pathway. Other compounds like Nicotinamide also act by mitigating oxidative stress. The diverse mechanisms of these agents highlight the multifaceted nature of neuroprotection and offer various targets for therapeutic intervention.

References

Comparative Analysis of Tataramide B and Tabamide A Antiviral Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the antiviral properties of Tabamide A and an exploratory overview of Tataramide B, providing researchers with available data, experimental methodologies, and contextual insights into their potential as antiviral agents.

Introduction

The continuous search for novel antiviral agents is a critical endeavor in the face of emerging and evolving viral threats. Natural products have historically been a rich source of therapeutic leads, offering diverse chemical scaffolds with potent biological activities. This guide provides a comparative analysis of two such natural compounds: this compound and Tabamide A. While significant research has been conducted on the anti-influenza virus properties of Tabamide A, data on the specific antiviral activity of this compound remains elusive. This document summarizes the current state of knowledge for both compounds to aid researchers in drug discovery and development.

Chemical and Biological Profile

FeatureThis compoundTabamide A
Chemical Class Lignan (B3055560)Phenolic Amide
Molecular Formula C36H36N2O8C19H15NO5
Natural Source Datura stramonium (Jimsonweed)[1]Nicotiana tabacum (Tobacco)
Known Biological Activity Limited data available. General antiviral activity has been reported for extracts of Datura stramonium and other compounds from the plant.[2][3][4][5]Anti-influenza virus activity, Anti-tobacco mosaic virus activity

Comparative Antiviral Activity

A direct comparative analysis of the antiviral activity of this compound and Tabamide A is not currently possible due to the lack of specific experimental data for this compound. Research has extensively documented the anti-influenza virus efficacy of Tabamide A, whereas studies on the antiviral properties of this compound have not been reported in the available scientific literature.

Tabamide A: A Promising Anti-Influenza Agent

Tabamide A has demonstrated significant antiviral activity against influenza A virus (IAV). Studies have shown that it can protect Madin-Darby canine kidney (MDCK) cells from the cytopathic effects induced by viral infection and increase the viability of infected cells in a dose-dependent manner.

Quantitative Antiviral Data for Tabamide A and its Derivative

CompoundVirus StrainCell LineIC50CC50Selectivity Index (SI)Reference
Tabamide A (TA0) Influenza A/H3N2MDCK3.1 µM> 200 µM> 64.5
TA25 (Derivative) Influenza A/H3N2MDCK0.4 µM> 200 µM> 500
  • IC50 (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition of a biological process.

  • CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that kills 50% of cells.

  • Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of a compound.

The derivative TA25 showed approximately seven-fold higher antiviral activity than the parent compound, Tabamide A, highlighting the potential for structural modifications to enhance efficacy.

This compound: An Unexplored Potential

As of the latest available data, there are no published studies specifically evaluating the antiviral activity of this compound. However, its origin from Datura stramonium, a plant known to produce various bioactive molecules, and its classification as a lignan, a class of compounds with known antiviral properties, suggest that it may warrant investigation as a potential antiviral candidate. Extracts from Datura stramonium have shown antiviral activity against several viruses, including Herpes simplex virus type 2 and coxsackie virus type B3. Additionally, other compounds isolated from Datura, such as anisodamine, have been investigated for their potential to inhibit SARS-CoV-2 infection.

Mechanism of Action

Tabamide A: Research indicates that Tabamide A and its more potent derivative, TA25, act early in the viral infection cycle. The proposed mechanism of action is the inhibition of viral mRNA synthesis from the template-negative strand of the influenza virus.

This compound: The mechanism of action for this compound is unknown as its antiviral activity has not been established.

Experimental Protocols: Antiviral Assays for Tabamide A

The following are detailed methodologies used in the evaluation of Tabamide A's anti-influenza virus activity:

Cell Culture and Virus
  • Cell Line: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus research.

  • Virus Strain: Influenza A virus (e.g., H3N2 subtype) is used to infect the MDCK cells.

Cytopathic Effect (CPE) and Cell Viability Assay
  • MDCK cells are seeded in 96-well plates.

  • Cells are infected with influenza A virus at a specific multiplicity of infection (MOI).

  • Following infection, cells are treated with varying concentrations of Tabamide A.

  • After a 24-hour incubation, the cytopathic effect is observed under a microscope.

  • Cell viability is quantified using a colorimetric assay, such as the MTT or WST-1 assay, by measuring the absorbance at a specific wavelength (e.g., 450 nm).

Quantitative Real-Time PCR (qRT-PCR)
  • MDCK cells are infected with IAV and treated with Tabamide A as described above.

  • Total RNA is extracted from the cells.

  • Reverse transcription is performed to synthesize cDNA.

  • qRT-PCR is used to quantify the expression levels of viral genes (e.g., M1 RNA) relative to a housekeeping gene (e.g., GAPDH).

Plaque Reduction Assay
  • Confluent monolayers of MDCK cells in 6-well plates are infected with a diluted series of influenza virus.

  • After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose (B213101) and different concentrations of Tabamide A.

  • Plates are incubated for 48 hours to allow for plaque formation.

  • The cells are then fixed and stained (e.g., with crystal violet) to visualize and count the plaques.

  • The IC50 value is determined by calculating the concentration of Tabamide A that reduces the number of plaques by 50% compared to the untreated control.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_infection Infection & Treatment cluster_assays Antiviral Assessment A Seed MDCK Cells B Infect with Influenza A Virus A->B C Treat with Tabamide A B->C D CPE & Viability Assay C->D E qRT-PCR for Viral RNA C->E F Plaque Reduction Assay C->F

Caption: Workflow for assessing the in vitro antiviral activity of Tabamide A.

IAV_Replication_Inhibition cluster_virus Influenza A Virus cluster_host Host Cell vRNA Viral RNA (-) mRNA Viral mRNA (+) vRNA->mRNA Transcription cRNA cRNA (+) vRNA->cRNA Replication Replication Replication & Transcription mRNA->Replication cRNA->vRNA Tabamide_A Tabamide A Tabamide_A->mRNA Inhibits Synthesis

Caption: Proposed mechanism of Tabamide A action on influenza A virus replication.

Conclusion

This comparative guide highlights the significant antiviral potential of Tabamide A against influenza A virus, supported by robust experimental data. Its mechanism of action, involving the inhibition of viral mRNA synthesis, makes it a valuable lead compound for further development. In contrast, the antiviral activity of this compound remains uninvestigated. Given the known antiviral properties of the lignan class of compounds and the bioactive potential of its plant source, Datura stramonium, future research into the antiviral effects of this compound is warranted. This could unveil a new class of antiviral agents and contribute to the expansion of the therapeutic arsenal (B13267) against viral diseases. Researchers are encouraged to use the detailed protocols provided herein as a foundation for further investigation into these and other natural products.

References

Unveiling the Molecular Secrets of Tataramide B: A Comparative Guide to Proteomic Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, identifying the molecular targets of novel bioactive compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. Tataramide B, a lignan (B3055560) compound, holds promise, but its direct cellular interactors remain elusive. This guide provides a comparative overview of cutting-edge proteomic strategies to deconvolute the molecular targets of this compound, offering a roadmap for future investigations.

While specific studies on the molecular targets of this compound are currently unavailable, its classification as a lignan suggests potential anticancer and anti-inflammatory properties. Lignans have been shown to modulate key signaling pathways, including those regulated by STAT3 and NF-κB. This guide will, therefore, use this as a hypothetical framework to compare various target identification methodologies.

Comparing the Arsenals: A Head-to-Head Look at Target Identification Strategies

The journey to confirm the molecular targets of a natural product like this compound can take several paths. Here, we compare three powerful approaches: two experimental proteomics techniques—Affinity-Based Protein Profiling (ABPP) and Activity-Based Protein Profiling (ABPP)—and a computational method, in silico target prediction.

Methodology Principle Advantages Limitations Experimental Time Cost
Affinity-Based Protein Profiling (AP-MS) Immobilized this compound is used as "bait" to capture interacting proteins from cell lysates. These proteins are then identified by mass spectrometry.Directly identifies binding partners. Applicable to a wide range of compounds.Requires chemical modification of the compound, which may alter its binding properties. Can lead to the identification of non-specific binders.Weeks to monthsHigh
Activity-Based Protein Profiling (ABPP) Utilizes a reactive probe based on the this compound scaffold to covalently label active enzymes in a complex proteome. Labeled proteins are then identified.Provides information about the functional state of the target protein. Can identify targets with higher specificity than AP-MS.Requires the presence of a reactive group on the natural product or the synthesis of a suitable probe. Not all proteins are amenable to this approach.MonthsVery High
In Silico Target Prediction Computational algorithms predict potential protein targets based on the chemical structure of this compound and its similarity to known ligands.Rapid and cost-effective. Can provide initial hypotheses for experimental validation.Predictions are not always accurate and require experimental verification. May not identify novel or unexpected targets.Days to weeksLow

Delving Deeper: Experimental Protocols for Target Discovery

For researchers poised to embark on the experimental journey of identifying this compound's targets, detailed protocols are paramount. Below are generalized workflows for the two primary proteomic techniques.

Affinity-Based Protein Profiling (AP-MS) Protocol

This method hinges on the principle of using a modified version of this compound to "fish" for its binding partners in a cellular environment.

1. Synthesis of an Affinity Probe:

  • A linker molecule is chemically attached to this compound at a position that is not critical for its biological activity.

  • The other end of the linker is functionalized with a reactive group (e.g., an amine or a carboxyl group) to enable immobilization.

2. Immobilization of the Probe:

  • The functionalized this compound probe is covalently coupled to a solid support, such as agarose (B213101) or magnetic beads.

3. Affinity Purification:

  • The immobilized probe is incubated with a cell lysate, allowing this compound to bind to its target proteins.

  • The beads are then washed extensively to remove non-specifically bound proteins.

4. Elution and Protein Identification:

  • The bound proteins are eluted from the beads using a denaturing buffer.

  • The eluted proteins are separated by gel electrophoresis and identified using mass spectrometry (LC-MS/MS).

Activity-Based Protein Profiling (ABPP) Protocol

ABPP offers a more functional view by targeting enzymes in their active state.

1. Design and Synthesis of an Activity-Based Probe:

  • A reactive "warhead" that can form a covalent bond with the active site of a target enzyme is incorporated into the this compound structure.

  • A reporter tag, such as biotin (B1667282) or a fluorescent dye, is also included for detection and enrichment.

2. Labeling of Target Proteins:

  • The activity-based probe is incubated with a cell lysate or live cells.

  • The probe will selectively react with and label active enzymes that it can bind to.

3. Enrichment and Identification of Labeled Proteins:

  • If a biotin tag is used, the labeled proteins are enriched using streptavidin-coated beads.

  • The enriched proteins are then digested into peptides and identified by mass spectrometry.

Visualizing the Path Forward: Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for affinity-based proteomics and a hypothetical signaling pathway that could be influenced by this compound.

Experimental Workflow for Affinity-Based Proteomics cluster_synthesis Probe Synthesis cluster_immobilization Immobilization cluster_purification Affinity Purification cluster_analysis Analysis TataramideB This compound Linker Linker Attachment TataramideB->Linker FunctionalizedProbe Functionalized Probe Linker->FunctionalizedProbe Beads Solid Support (Beads) ImmobilizedProbe Immobilized Probe Beads->ImmobilizedProbe CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution MS Mass Spectrometry Elution->MS TargetID Target Identification MS->TargetID

Caption: Workflow for identifying protein targets of this compound using affinity-based proteomics.

Hypothetical Signaling Pathway Targeted by this compound cluster_stimulus Stimulus cluster_pathway Signaling Cascade cluster_response Cellular Response Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK NFkB NF-κB IKK->NFkB activates p_NFkB p-NF-κB NFkB->p_NFkB phosphorylation Nucleus Nucleus p_NFkB->Nucleus GeneExpression Inflammatory Gene Expression Nucleus->GeneExpression TataramideB This compound TataramideB->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

The Power of Prediction: In Silico Approaches

Before embarking on resource-intensive experimental work, computational methods can provide valuable clues.

Workflow for In Silico Target Prediction:

  • Compound Input: The 3D structure of this compound is used as the input for various prediction software.

  • Database Searching: The software compares the structure of this compound to large databases of known bioactive molecules and their targets.

  • Scoring and Ranking: Potential targets are scored and ranked based on the similarity of this compound to known ligands for each target.

  • Pathway Analysis: The list of potential targets is then analyzed to identify over-represented biological pathways, providing insights into the potential mechanism of action.

Several online tools and software packages are available for this purpose, offering a rapid and cost-effective first step in the target deconvolution process.

Conclusion: A Multi-Pronged Approach for Definitive Answers

Confirming the molecular targets of this compound will likely require a combination of the strategies outlined in this guide. In silico prediction can provide initial leads, which can then be validated and expanded upon using the powerful experimental techniques of affinity-based and activity-based proteomics. The data generated from these approaches will be instrumental in elucidating the mechanism of action of this compound and paving the way for its potential development as a therapeutic agent. This comprehensive, multi-faceted approach will undoubtedly accelerate our understanding of this promising natural product and its role in human health.

Head-to-head comparison of Tataramide B with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: December 2025

Currently, a head-to-head comparison of Tataramide B with standard-of-care drugs is not feasible due to the limited publicly available scientific data on this specific compound.

This compound is a lignan (B3055560) compound isolated from the plant Datura stramonium. While extracts of Datura stramonium and some of its other constituent molecules have been investigated for various pharmacological properties, including anti-inflammatory effects, specific research detailing the biological activity, mechanism of action, and therapeutic targets of this compound remains scarce in the public domain.

Our comprehensive search for scientific literature and clinical trial data did not yield any studies that directly compare this compound with existing standard-of-care drugs for any specific condition. To conduct a thorough and objective comparison as requested, foundational data from preclinical and clinical studies of this compound are essential. This would include:

  • Identification of the specific therapeutic area: Determining the diseases or conditions for which this compound shows potential efficacy.

  • Mechanism of action studies: Elucidating the specific molecular pathways and targets through which this compound exerts its effects.

  • Preclinical efficacy and safety data: In vitro and in vivo studies demonstrating the compound's pharmacological effects and safety profile.

  • Clinical trial data: Results from human studies to establish clinical efficacy, safety, and optimal dosing.

While research on other compounds from Datura stramonium, such as 12α-hydroxydaturametelin B and daturametelin B, has suggested anti-inflammatory potential through the inhibition of pro-inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), it is not scientifically valid to extrapolate these findings to this compound without direct experimental evidence.

We will continue to monitor the scientific landscape for emerging research on this compound. Once sufficient data becomes available, a comprehensive comparison guide will be developed to provide researchers, scientists, and drug development professionals with the detailed, evidence-based information required for informed decision-making.

Replicating In Vivo Efficacy of Datura stramonium-Derived Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for replicating the in vivo anti-inflammatory efficacy of compounds derived from Datura stramonium, such as Tataramide B, across different animal strains. This guide leverages existing experimental data from studies on Datura stramonium extracts to offer insights into potential methodologies and expected outcomes.

Comparative Efficacy Data in Animal Models

The anti-inflammatory potential of Datura stramonium extracts has been demonstrated in various preclinical animal models. The following table summarizes the quantitative data from these studies, offering a comparative look at the efficacy observed in different models and strains.

Animal ModelAnimal StrainTreatmentDosageEfficacy EndpointResult (% Inhibition/Reduction)
Carrageenan-Induced Paw EdemaWistar RatsDatura stramonium leaf extract20 mg/kgPaw Edema VolumeSignificant reduction in edema[1]
Acetic Acid-Induced WrithingSwiss Albino MiceDatura stramonium leaf extract20 mg/kgNumber of WrithingSignificant reduction in writhing behavior[1]
Acetic Acid-Induced Vascular PermeabilityWistar RatsDatura stramonium leaf extract20 mg/kgDye LeakageSignificant reduction in vascular permeability[1]
Carrageenan-Induced Paw EdemaBALB/c MiceDatura stramonium leaf ethyl acetate (B1210297) extract (DSL-EA)150 mg/kgPaw Edema~51.63% reduction at 4th hour[2]
Carrageenan-Induced Paw EdemaBALB/c MiceDatura stramonium leaf ethyl acetate extract (DSL-EA)300 mg/kgPaw Edema>70% inhibition[2]
Isoniazid-Induced SeizuresWistar RatsDatura stramonium extract60 mg/kgSeizure Latency & ThresholdSignificant reduction in latency, increased threshold

Detailed Experimental Protocols

To ensure reproducibility and enable accurate comparisons, detailed experimental protocols are crucial. The following are methodologies adapted from studies on Datura stramonium extracts, which can serve as a template for investigating this compound.

Carrageenan-Induced Paw Edema in Rats/Mice

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats (150-200g) or BALB/c mice (20-25g) are typically used.

  • Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Animals are randomly divided into control, standard (e.g., indomethacin), and test groups (receiving different doses of the compound).

  • Treatment: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing in Mice

This model is used to assess peripheral analgesic and anti-inflammatory activity.

  • Animals: Male Swiss albino mice (20-25g) are commonly used.

  • Acclimatization and Grouping: Similar to the paw edema model.

  • Treatment: The test compound or vehicle is administered 30 minutes before the induction of writhing.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions and stretching of hind limbs) is counted for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group.

Potential Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of compounds from Datura stramonium are hypothesized to involve the modulation of key inflammatory signaling pathways. Molecular docking studies on compounds from Datura stramonium suggest potential interactions with COX-1, COX-2, LOX-1, iNOS, and NF-κB.

Putative Anti-Inflammatory Signaling Pathway of Datura stramonium Compounds

G cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptors Receptors Inflammatory Stimulus->Receptors NF-κB Pathway NF-κB Pathway Receptors->NF-κB Pathway MAPK Pathway MAPK Pathway Receptors->MAPK Pathway Gene Transcription Gene Transcription NF-κB Pathway->Gene Transcription MAPK Pathway->Gene Transcription COX-2 COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins iNOS iNOS Nitric Oxide Nitric Oxide iNOS->Nitric Oxide LOX-1 LOX-1 Pro-inflammatory Cytokines Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Prostaglandins->Inflammation Nitric Oxide->Inflammation Gene Transcription->COX-2 Gene Transcription->iNOS Gene Transcription->LOX-1 Gene Transcription->Pro-inflammatory Cytokines This compound (Hypothesized) This compound (Hypothesized) This compound (Hypothesized)->NF-κB Pathway Inhibition This compound (Hypothesized)->COX-2 Inhibition This compound (Hypothesized)->iNOS Inhibition This compound (Hypothesized)->LOX-1 Inhibition

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

Experimental Workflow for In Vivo Efficacy Testing

G Animal Model Selection Animal Model Selection Dose Range Finding Dose Range Finding Animal Model Selection->Dose Range Finding In Vivo Efficacy Study In Vivo Efficacy Study Dose Range Finding->In Vivo Efficacy Study Biochemical Analysis Biochemical Analysis In Vivo Efficacy Study->Biochemical Analysis Histopathological Analysis Histopathological Analysis In Vivo Efficacy Study->Histopathological Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical Analysis->Data Analysis & Interpretation Histopathological Analysis->Data Analysis & Interpretation

Caption: General workflow for in vivo efficacy testing.

This guide provides a starting point for researchers interested in the in vivo evaluation of this compound and other related compounds. By building upon the existing knowledge from Datura stramonium studies, researchers can design robust experiments to elucidate the therapeutic potential of these natural products.

References

Safety Operating Guide

Essential Safety and Handling of Tataramide B for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety protocols and operational guidance for researchers, scientists, and drug development professionals handling Tataramide B. Adherence to these procedures is mandatory to ensure personal safety and proper disposal.

This compound, a lignan (B3055560) compound, requires careful handling due to the lack of a specific Safety Data Sheet (SDS). The following guidelines are based on general best practices for handling lignan compounds and should be implemented immediately.

Personal Protective Equipment (PPE) and Handling

Proper personal protective equipment is the first line of defense against potential exposure. All personnel handling this compound must adhere to the following minimum PPE requirements:

PPE ComponentSpecificationRationale
Gloves Nitrile glovesProvides a barrier against skin contact.
Eye Protection Chemical safety gogglesProtects eyes from splashes or airborne particles.
Lab Coat Standard laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes inhalation of any airborne particles.

Handling Procedures:

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Emergency Procedures

In the event of an exposure, follow these procedures immediately:

Exposure RouteFirst Aid Measures
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Disposal

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

Disposal Plan:

All waste containing this compound, including contaminated labware and solutions, must be treated as chemical waste.

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and leak-proof containers.

  • Labeling: Label waste containers with "Hazardous Waste" and list all chemical constituents, including solvents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national hazardous waste regulations. Do not dispose of down the drain or in regular trash.

Experimental Workflow for Handling this compound

The following workflow outlines the procedural steps for safely handling this compound during experimentation.

G Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Prepare well-ventilated workspace (fume hood) A->B C Weigh/measure this compound B->C D Perform experimental procedures C->D E Segregate and label all this compound waste D->E F Decontaminate work surfaces E->F G Dispose of waste according to institutional protocols F->G H Remove and properly dispose of PPE G->H

A step-by-step workflow for the safe handling of this compound.

Disclaimer: The information provided is based on general safety principles for handling similar chemical compounds. As no specific SDS for this compound is currently available, users should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tataramide B
Reactant of Route 2
Reactant of Route 2
Tataramide B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.